O-(2-(Vinyloxy)ethyl)hydroxylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
O-(2-ethenoxyethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTSFVPMMQNIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619094 | |
| Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391212-29-6 | |
| Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-(Vinyloxy)ethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional organic molecule of significant interest in contemporary chemical synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both a nucleophilic hydroxylamine moiety and a reactive vinyl ether group, makes it a versatile building block for the construction of complex nitrogen-containing compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its characteristic reactivity, tailored for professionals in research and drug development.
Core Chemical Properties
This compound is a colorless to light yellow oil at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Boiling Point | 60-65 °C at 20 Torr | [2] |
| Density | 0.972 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 391212-29-6 | [1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).
-
FT-IR: Characteristic peaks are observed around 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C vinyl group stretch).
Experimental Protocols
Synthesis of this compound
A widely adopted method for the synthesis of this compound involves the deprotection of a phthalimide-protected precursor.[3]
Reaction Scheme:
Materials:
-
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)
-
Methylhydrazine, aqueous solution (15.8 mL, 137 mmol)
-
Dichloromethane (DCM) (96.0 mL)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (96.0 mL), add an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) dropwise at room temperature.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Dilute the suspension with diethyl ether and filter the mixture to remove the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure (in vacuo).
-
Purify the residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (from 3:2 to 1:1) to yield this compound as a yellow oil (10.7 g, 76% yield).
Reactivity and Applications
The synthetic utility of this compound stems from its dual functionality.[4] The hydroxylamine group serves as a potent nucleophile, while the vinyl ether moiety can participate in various addition and rearrangement reactions.[4]
Nucleophilic Reactivity of the Hydroxylamine Group
The primary reactivity of the hydroxylamine group is nucleophilic, readily undergoing condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives.[3] This transformation is fundamental in the synthesis of more complex molecules.[4]
General Reaction Scheme for Oxime Formation:
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several pharmaceutical agents, most notably the antitumor drugs Selumetinib and Binimetinib.[2] Its incorporation into these molecules highlights its importance in constructing nitrogen-rich scaffolds with biological activity.[4]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).
This technical guide provides a foundational understanding of this compound for its application in research and development. Its unique combination of reactive functional groups ensures its continued relevance as a valuable tool in synthetic organic chemistry.
References
An In-depth Technical Guide to the Synthesis and Purification of O-(2-(Vinyloxy)ethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of O-(2-(vinyloxy)ethyl)hydroxylamine, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive hydroxylamine group and a versatile vinyl ether moiety, makes it a valuable building block for the creation of complex molecules, particularly in the development of novel therapeutics.[1] This document details the established synthetic route, purification protocols, and key quantitative data to assist researchers in its practical application.
Chemical Properties and Structure
This compound is a hydroxylamine derivative with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol .[2][3][4] Its structure is characterized by a vinyloxy group attached to an ethyl chain, which in turn is linked to a hydroxylamine functional group.[2]
Key Identifiers:
-
IUPAC Name: this compound[5]
Synthesis Methodology
The most commonly cited laboratory-scale synthesis of this compound is a two-step process.[1][2] The first step involves a Mitsunobu reaction to create a phthalimide-protected precursor, which is then deprotected in the second step to yield the final product.[2]
The initial step involves the reaction of 2-(vinyloxy)ethanol with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).[2]
Experimental Protocol:
A solution of 2-(vinyloxy)ethanol (20.4 mL, 227 mmol), triphenylphosphine (59.5 g, 227 mmol), and N-hydroxyphthalimide (37.0 g, 227 mmol) is prepared in tetrahydrofuran (450 mL).[2] The solution is cooled to 0°C under a nitrogen atmosphere, and diethyl azodicarboxylate (35.9 mL, 227 mmol) is added.[2] The reaction mixture is then stirred for 16 hours at room temperature.[2] Following the reaction, the mixture is concentrated and purified by column chromatography on silica gel using a hexane:ethyl acetate (2:1) solvent system to yield 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as a yellow solid.[2]
The second step is the deprotection of the phthalimide group from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione using methylhydrazine.[1][2][6]
Experimental Protocol:
To a solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (96.0 mL), an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) is added dropwise at room temperature.[2][6] The resulting suspension is stirred for 1 hour at room temperature.[2][6] The mixture is then diluted with diethyl ether and filtered.[2][6] The filtrate is concentrated in vacuo.[6]
Purification
The crude product obtained from the synthesis is purified by column chromatography.
Purification Protocol:
The residue from the concentrated filtrate is purified by column chromatography on silica gel (SiO₂).[2][6] A gradient elution is employed, starting with a hexane:ethyl acetate ratio of 3:2 and progressing to 1:1.[6] This process yields this compound as a yellow oil.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound and its intermediate.
| Parameter | Step 1: 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione | Step 2: this compound |
| Starting Materials | 2-(vinyloxy)ethanol, N-hydroxyphthalimide, triphenylphosphine, DEAD | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, methylhydrazine |
| Solvent | Tetrahydrofuran | Dichloromethane, Water |
| Reaction Time | 16 hours | 1 hour |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Yield | 61.4% | 76%[2][6] |
| Physical Appearance | Yellow solid | Yellow oil[2][6] |
| Purification Method | Column Chromatography (Hexane:Ethyl Acetate 2:1) | Column Chromatography (Hexane:Ethyl Acetate 3:2 to 1:1)[6] |
| ¹H NMR (CDCl₃, 400 MHz) | Not provided | δ 3.85-3.93 (4H, m), 4.03 (1H, dd, J=6.8, 2.0 Hz), 4.22 (1H, dd, J=14.2, 2.0 Hz), 5.51 (2H, brs), 6.50 (1H, dd, J=14.2, 6.8 Hz)[6] |
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows.
References
- 1. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 391212-29-6 [smolecule.com]
- 3. This compound | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 391212-29-6 | FO171094 [biosynth.com]
- 5. O-[2-(vinyloxy)ethyl]hydroxylamine 97% | CAS: 391212-29-6 | AChemBlock [achemblock.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine
CAS Number: 391212-29-6
This technical guide provides a comprehensive overview of O-(2-(Vinyloxy)ethyl)hydroxylamine, a bifunctional organic building block of increasing significance in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and chemical research, detailing the compound's properties, synthesis, reactivity, and applications.
Introduction
This compound (CAS No. 391212-29-6) is a hydroxylamine derivative distinguished by the presence of both a nucleophilic hydroxylamine group (-ONH₂) and a reactive vinyl ether moiety (CH₂=CHO-).[1] This dual functionality makes it a versatile reagent and a valuable intermediate for the synthesis of complex organic molecules, particularly nitrogen-containing compounds.[2][3] Its molecular formula is C₄H₉NO₂.[1]
The compound has garnered significant interest as a key component in the synthesis of pharmaceutical agents, most notably in the development of antitumor drugs such as the MEK inhibitors Selumetinib and Binimetinib.[2][4] The hydroxylamine group provides a reactive site for forming oxime linkages or for introducing nitrogen into a target molecule, while the vinyl ether group can participate in various addition and rearrangement reactions.[1][2] This guide consolidates available technical data to facilitate its effective use in research and development.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 391212-29-6 | [2][5] |
| Molecular Formula | C₄H₉NO₂ | [1][5] |
| Molecular Weight | 103.12 g/mol | [1][2][5] |
| Appearance | Yellow Oil / Liquid | [1][5][6] |
| Boiling Point | 60–65 °C at 20 Torr | [1][4] |
| Density | 0.972 g/cm³ | [1][4] |
| Purity | ≥95%, ≥97%, 98% (Varies by supplier) | [6][7][8] |
| Storage Temperature | Room Temperature, -20°C | [4][7] |
| Canonical SMILES | C=COCCON | |
| InChI | InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2 | [6] |
| InChI Key | XZTSFVPMMQNIAJ-UHFFFAOYSA-N | [2][6] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).[5]
Synthesis and Experimental Protocols
The most commonly cited synthesis of this compound involves the hydrazinolysis of a phthalimide-protected precursor.[1][3]
Synthesis Workflow
The general workflow for the synthesis is depicted below, starting from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.
Caption: Synthesis workflow from a protected precursor.
Detailed Experimental Protocol
The following protocol is based on procedures reported in the literature.[1][5]
Step 1: Reaction Setup
-
Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (DCM, 96.0 mL) in a suitable reaction vessel.[5]
Step 2: Reagent Addition
-
To the solution, add an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) dropwise at room temperature.[5]
Step 3: Reaction
Step 4: Work-up
-
Dilute the suspension with diethyl ether and filter to remove the solid byproduct.[5]
-
Concentrate the filtrate in vacuo to remove the solvents.[5]
Step 5: Purification
-
Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (from 3:2 to 1:1).[1][5]
-
This procedure yields this compound (10.7 g, 76% yield) as a yellow oil.[5]
Reactivity and Chemical Profile
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.[2]
The Hydroxylamine Group
The -ONH₂ group is a potent nucleophile, which is a key feature of its reactivity.[2]
-
Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives, which are valuable intermediates in further synthetic transformations.[1][3]
-
Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with various electrophiles.[1]
-
Aminating Agent: O-substituted hydroxylamines can serve as electrophilic aminating agents, enabling the formation of C-N, N-N, O-N, and S-N bonds, crucial for synthesizing diverse nitrogen-containing molecules and heterocycles.[2]
-
Redox Reactions: The hydroxylamine moiety can be oxidized to form nitrones or reduced to the corresponding amine.[1]
The Vinyl Ether Group
The vinyl ether's electron-rich carbon-carbon double bond is susceptible to electrophilic attack and participates in several key reactions.[2]
-
Cycloadditions: It can undergo reactions such as Diels-Alder cycloadditions.[2]
-
Rearrangements: The vinyl ether functionality can participate in Claisen rearrangements.[2]
-
Nucleophilic Substitution: The group can also be involved in nucleophilic substitution reactions.[1]
Caption: The dual reactivity of the core molecule.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the pharmaceutical industry and organic synthesis.[1][2]
Pharmaceutical Intermediate
The compound is a critical building block for synthesizing targeted anticancer therapies.[2]
-
MEK Inhibitors: It is a documented intermediate in the synthesis of Selumetinib and Binimetinib, which are inhibitors of mitogen-activated protein kinase (MEK) enzymes involved in cancer cell proliferation.[2][4] The hydroxylamine functionality is incorporated into the final drug structure, highlighting its importance for modulating biological activity.[2]
Organic Synthesis
Its bifunctional nature is leveraged for the construction of complex, nitrogen-rich molecules.
-
Nitrogen-Containing Compounds: It serves as a precursor for creating primary amines, amides, and various N-heterocycles with high degrees of chemo- and stereoselectivity.[1]
-
Drug Design: In medicinal chemistry, its structure allows for systematic modifications to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[2]
Caption: Role as an intermediate in drug synthesis.
Safety and Handling
While comprehensive toxicological data is not fully available, the compound is classified with several hazards and requires careful handling.[8][9] It is intended for research purposes only and not for human or veterinary use.[2]
Hazard Identification
The following GHS hazard statements have been associated with the compound.[9][10]
| Hazard Code | Statement | Reference(s) |
| H314 | Causes severe skin burns and eye damage. | [9] |
| H410 | Very toxic to aquatic life with long lasting effects. | [9] |
| H227 | Combustible liquid. | [10] |
| H302 | Harmful if swallowed. | [10] |
| H315 | Causes skin irritation. | [10] |
| H318 | Causes serious eye damage. | [10] |
| H335 | May cause respiratory irritation. | [10] |
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and protective work clothing.[8] Use a suitable respirator if high concentrations are present.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and water and rinse thoroughly. Seek immediate medical advice.[8]
-
Eye Contact: Rinse opened eye for several minutes under running water, then consult a physician.[8][9]
-
Inhalation: Move the person to fresh air. If required, provide artificial respiration and seek immediate medical advice.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[8][11]
-
-
Fire Fighting: Use CO₂, extinguishing powder, water spray, or alcohol-resistant foam.[8][11] Wear self-contained breathing apparatus if necessary.[11]
-
Handling and Storage: Keep away from foodstuffs and beverages.[8] Store in a cool, dry, and well-ventilated place, potentially under nitrogen and protected from light.[12] Avoid moisture and incompatible materials like acids and oxidizing agents.[11]
-
Disposal: Consult state, local, or national regulations for proper disposal. The product should be handled by a licensed professional waste disposal service.[8][11]
References
- 1. Buy this compound | 391212-29-6 [smolecule.com]
- 2. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 391212-29-6 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 391212-29-6 [sigmaaldrich.com]
- 8. accelachem.com [accelachem.com]
- 9. aaronchem.com [aaronchem.com]
- 10. This compound | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. This compound | 391212-29-6 [sigmaaldrich.com]
In-Depth Technical Guide: O-(2-(Vinyloxy)ethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a hydroxylamine and a vinyl ether moiety, provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its critical role as a building block in the development of targeted therapeutics, notably as an intermediate in the synthesis of the MEK inhibitor Selumetinib.
Nomenclature and Identification
The unambiguous identification of chemical compounds is paramount in scientific research. This section details the IUPAC name and common synonyms for this compound.
-
IUPAC Name: O-(2-ethenoxyethyl)hydroxylamine[1]
-
Alternate IUPAC Name: 1-[2-(aminooxy)ethoxy]ethylene[2][3][4]
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 391212-29-6 | [1][2][6][7][8] |
| Molecular Formula | C4H9NO2 | [1][2][6][9] |
| Molecular Weight | 103.12 g/mol | [1][2][6] |
| Boiling Point | 60-65 °C at 20 Torr | [2][10] |
| Density | 0.972 g/cm³ | [2] |
| InChI Key | XZTSFVPMMQNIAJ-UHFFFAOYSA-N | [1][2][7] |
| Canonical SMILES | C=COCCON | [2] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a common laboratory-scale synthesis of this compound from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[6][11]
Materials:
-
2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)
-
Dichloromethane (DCM) (96.0 mL)
-
Aqueous solution of methylhydrazine (15.8 mL, 137 mmol)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in DCM (96.0 mL) is prepared at room temperature.
-
An aqueous solution of methylhydrazine (15.8 mL, 137 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for 1 hour at room temperature, during which a suspension forms.
-
The resulting suspension is diluted with diethyl ether and then filtered.
-
The filtrate is concentrated under reduced pressure (in vacuo).
-
The residue is purified by column chromatography on silica gel, using a solvent gradient of Hexane:Ethyl Acetate from 3:2 to 1:1.
-
The final product, this compound, is obtained as a yellow oil (10.7 g, 76% yield).[6][11]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).[6][11]
Role in Targeted Therapy: The MAPK/ERK Signaling Pathway
This compound is a crucial intermediate in the synthesis of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes.[8][9] These enzymes are key components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK (mitogen-activated protein kinase) pathway.[6][7][9] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2][6] Dysregulation of the MAPK/ERK pathway, often due to mutations in upstream proteins like RAS or BRAF, is a common driver of cancer growth.[2]
Selumetinib functions by binding to and inhibiting MEK1/2, thereby preventing the phosphorylation and activation of their downstream target, ERK1/2.[2][6][9] This blockade of signal transduction leads to the suppression of uncontrolled cell proliferation and the induction of apoptosis in cancer cells.[2][9]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib.
References
- 1. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. This compound - Protheragen [protheragen.ai]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: O-(2-(Vinyloxy)ethyl)hydroxylamine - Stability, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for O-(2-(Vinyloxy)ethyl)hydroxylamine, a key intermediate in the synthesis of targeted anti-cancer therapies. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound.
Introduction
This compound (CAS No. 391212-29-6) is a bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a hydroxylamine moiety and a vinyl ether group, making it a versatile reagent. Notably, it serves as a crucial intermediate in the synthesis of the MEK inhibitors Selumetinib and Binimetinib, which are used in the treatment of various cancers.[1] The stability of this compound is a critical factor in its successful application, influencing reaction yields, purity of final products, and overall safety. One report suggests that due to the electron-withdrawing nature of the vinyloxy group, this compound may have superior stability under oxidative conditions compared to simpler O-alkylhydroxylamines like O-methylhydroxylamine.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | [3][4] |
| Molecular Weight | 103.12 g/mol | [3][4] |
| Appearance | Liquid | [4][5][6] |
| Boiling Point | 60-65 °C at 20 Torr | [7] |
| Density | 0.972 g/cm³ | [7] |
| Purity | Typically ≥95% | [5][6] |
Stability and Storage Conditions
The stability of this compound is paramount for its effective use. While specific kinetic data on its degradation pathways are not extensively available in public literature, information from safety data sheets and chemical suppliers provides guidance on appropriate storage and handling. It is important to note that long storage periods should be avoided as the product is subject to degradation over time.[8]
Recommended Storage Conditions
There is some variability in the recommended storage temperatures from different suppliers. A conservative approach, based on the most stringent recommendations, is advisable.
| Parameter | Recommendation | Reference(s) |
| Temperature | -20°C is most frequently recommended. Other sources suggest 2-8°C or room temperature. | [5][6][7][8][9] |
| Atmosphere | Store under an inert atmosphere, such as nitrogen. The compound is noted to be air-sensitive. | [5][7][8] |
| Light | Protect from light. | [5][7] |
| Moisture | Store in a dry, sealed container. Avoid moisture. | [10] |
Incompatible Materials and Hazardous Decomposition
To prevent degradation and hazardous reactions, this compound should not be stored with the following materials:
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Oxidizing agents[10]
In the event of a fire, hazardous decomposition products may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[10]
Experimental Protocols
General Synthesis Workflow
This compound can be synthesized from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. The following diagram illustrates a general workflow for its synthesis.
Caption: General synthesis workflow for this compound.
A typical synthesis involves the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with methylhydrazine in dichloromethane, followed by purification.
Stability Indicating Analytical Methods (General Approach)
General Experimental Workflow for Stability Analysis:
Caption: General workflow for stability analysis of hydroxylamine derivatives.
This method would need to be optimized and validated for this compound specifically, including forced degradation studies to identify potential degradation products and to demonstrate the method's specificity.
Role in Signaling Pathways via Drug Synthesis
This compound is not known to be directly involved in biological signaling pathways. However, its importance lies in its role as a building block for Selumetinib and Binimetinib, which are potent and selective inhibitors of MEK1 and MEK2 enzymes.[2][8] These enzymes are key components of the Ras-Raf-MEK-ERK signaling pathway (also known as the MAPK/ERK pathway), which is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.[2][5][7]
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by MEK1/2 inhibitors like Selumetinib and Binimetinib.
Caption: MAPK/ERK pathway showing MEK1/2 inhibition.
By inhibiting MEK1 and MEK2, Selumetinib and Binimetinib prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cell proliferation. This targeted approach is a cornerstone of modern cancer therapy.
Conclusion
This compound is a valuable chemical intermediate with specific stability and storage requirements that are crucial for its successful use in research and drug development. While quantitative data on its stability is limited, the available information strongly suggests that it should be stored at low temperatures, under an inert atmosphere, and protected from light and moisture. Its role in the synthesis of potent MEK1/2 inhibitors highlights its importance in the development of targeted cancer therapies. Researchers and drug development professionals should adhere to the recommended handling and storage conditions to ensure the integrity and reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2023238000A1 - Process for preparation of selumetinib and salts thereof - Google Patents [patents.google.com]
- 8. CN105820124A - Synthesizing method for binimetinib - Google Patents [patents.google.com]
- 9. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
O-(2-(Vinyloxy)ethyl)hydroxylamine: A Technical Overview of its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule of significant interest in the fields of bioconjugation, polymer chemistry, and drug development. Its unique structure, featuring a reactive hydroxylamine group and a vinyl ether moiety, allows for versatile applications in forming stable oxime linkages and participating in polymerization reactions. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This document provides a guide to the solubility of this compound, based on available data.
Solubility Profile
This compound is generally characterized as a substance with good solubility in a range of common organic solvents. This solubility is attributed to its relatively small size and the presence of polar functional groups (hydroxylamine and ether oxygen) that can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.
While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively published in readily accessible literature, qualitative assessments indicate its miscibility or high solubility in solvents commonly used in organic synthesis and bioconjugation.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Notes |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hydroxylamine and ether functionalities. |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The polarity of chlorinated solvents allows for effective solvation of the polar groups in this compound. |
| Ethers | Tetrahydrofuran (THF) | Soluble | As an ether itself, it is expected to be highly miscible with other ethers due to favorable dipole-dipole interactions. |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | The high polarity and hydrogen bond accepting capability of DMF make it an excellent solvent for polar molecules like this compound. |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble | The nonpolar nature of hydrocarbon solvents results in poor interaction with the polar functional groups of the molecule, leading to limited solubility. Some solubility may be observed in toluene. |
Experimental Protocol: Determination of Qualitative Solubility
A general protocol for determining the qualitative solubility of a compound like this compound in an organic solvent is outlined below. This method is suitable for an initial screening of solvents in a research setting.
Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given organic solvent at room temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Dichloromethane, Hexanes)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Add approximately 1 mL of the selected organic solvent to a clean, dry vial.
-
Analyte Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the vial.
-
Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a well-lit background.
-
Soluble: The solid completely dissolves, and the resulting solution is clear and free of any visible particles.
-
Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.
-
Insoluble: The solid does not appear to dissolve, and the majority of it remains as a precipitate or suspension.
-
-
Documentation: Record the observations for each solvent tested.
Workflow for Solubility Testing
Caption: Workflow for qualitative solubility determination.
Logical Relationship in Application: Bioconjugation
This compound is frequently used as a linker in bioconjugation, for example, to attach a small molecule drug to a protein. The logical flow of such a process involves the activation of the biomolecule, reaction with the linker, and subsequent purification. The solubility of the linker in the reaction buffer (often an aqueous-organic mixture) is crucial for the efficiency of the conjugation reaction.
Diagram of a General Bioconjugation Process
Caption: Logical flow of a typical bioconjugation reaction.
An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its discovery in the early 2010s as a key intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors has spurred further investigation into its unique chemical properties and applications. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, with a focus on detailed experimental protocols and its role in the development of targeted cancer therapies.
Introduction and Discovery
This compound emerged as a critical building block in pharmaceutical research, specifically in the development of inhibitors for the mitogen-activated protein kinase (MEK) pathway. Its synthesis was first detailed in the early 2010s within patent literature, notably in a key patent (US2012/238599A1), which described its preparation as part of the development of novel MEK inhibitors.[1] The molecule's unique structure, featuring both a reactive hydroxylamine group and a versatile vinyl ether moiety, makes it an invaluable intermediate for the construction of complex bioactive molecules.[2][3]
The primary application that drove its discovery and subsequent study is its role as a precursor to Selumetinib and Binimetinib, two potent and selective MEK inhibitors used in cancer therapy.[4] This has solidified the importance of this compound in the field of drug development.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1][4] |
| Molecular Weight | 103.12 g/mol | [1][4] |
| Boiling Point | 60-65 °C at 20 Torr | [1] |
| Density | 0.972 g/cm³ | [1] |
| Appearance | Yellow oil | [4] |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.50 | dd, J=14.2, 6.8 Hz | 1H | =CH-O | [4] |
| 5.51 | brs | 2H | -NH₂ | [4] |
| 4.22 | dd, J=14.2, 2.0 Hz | 1H | =CH₂ (trans) | [4] |
| 4.03 | dd, J=6.8, 2.0 Hz | 1H | =CH₂ (cis) | [4] |
| 3.85-3.93 | m | 4H | -O-CH₂-CH₂-O- | [4] |
Note: As of the latest search, detailed experimental data for ¹³C NMR, IR, and mass spectrometry were not publicly available in the reviewed literature. Researchers are advised to acquire this data as part of their own characterization process.
Experimental Protocols
The synthesis of this compound is a two-step process, starting with the preparation of a phthalimide-protected precursor, followed by deprotection to yield the final product.
Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (Precursor)
This step employs a Mitsunobu reaction to couple 2-(vinyloxy)ethanol with N-hydroxyphthalimide.
Materials:
-
2-(Vinyloxy)ethanol
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(vinyloxy)ethanol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 2:1) to yield 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as a yellow solid.
Synthesis of this compound
This final step involves the deprotection of the phthalimide group using methylhydrazine.
Materials:
-
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
-
Methylhydrazine (aqueous solution)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (e.g., 32.0 g, 137 mmol) in dichloromethane (e.g., 96.0 mL).[4]
-
At room temperature, add an aqueous solution of methylhydrazine (e.g., 15.8 mL, 137 mmol) dropwise to the solution.[4]
-
Stir the resulting suspension for 1 hour at room temperature.[4]
-
Dilute the mixture with diethyl ether and filter to remove the precipitated phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 3:2 and progressing to 1:1) to afford this compound as a yellow oil (reported yield of approximately 76%).[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Role in MEK Inhibition Signaling Pathway
This compound is a key intermediate in the synthesis of MEK inhibitors like Selumetinib and Binimetinib. These inhibitors target the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.
Caption: Inhibition of the MAPK/ERK pathway by MEK inhibitors.
Conclusion
This compound is a vital molecule in modern medicinal chemistry, primarily due to its role in the synthesis of targeted cancer therapeutics. This guide has provided a detailed overview of its discovery, physicochemical properties, and a step-by-step synthesis protocol. The visualization of both the synthetic workflow and its relevance in the MAPK/ERK signaling pathway offers a clear understanding of its importance for researchers and professionals in the field of drug development. Further research into the spectroscopic characterization of this compound will undoubtedly contribute to its broader application in organic synthesis.
References
Spectroscopic and Structural Elucidation of O-(2-(Vinyloxy)ethyl)hydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional organic building block, O-(2-(Vinyloxy)ethyl)hydroxylamine. This compound, with the molecular formula C₄H₉NO₂, is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, including antitumor agents.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 6.50 | dd | 1H | -CH=CH₂ | 14.2, 6.8 |
| 5.51 | brs | 2H | -NH₂ | - |
| 4.22 | dd | 1H | -CH=CH₂ (trans) | 14.2, 2.0 |
| 4.03 | dd | 1H | -CH=CH₂ (cis) | 6.8, 2.0 |
| 3.85-3.93 | m | 4H | -O-CH₂-CH₂-O- | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 151.7 | -C H=CH₂ |
| 87.3 | -CH=C H₂ |
| 75.8 | -O-C H₂-CH₂-O- |
| 67.9 | -O-CH₂-C H₂-O- |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Hydroxylamine (-NH₂) |
| ~3100-3000 | C-H stretch | Vinyl (=C-H) |
| ~2900 | C-H stretch | Alkyl (-CH₂-) |
| ~1600 | C=C stretch | Vinyl (C=C) |
| ~1200 | C-O stretch | Ether (-O-) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 103 | Molecular Ion [M]⁺ |
| Predicted Fragments: | |
| 86 | [M - NH₃]⁺ |
| 73 | [M - CH₂O]⁺ |
| 58 | [M - C₂H₃O]⁺ |
| 43 | [C₂H₃O]⁺ |
Note: Fragmentation data is predicted and should be verified experimentally.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the deprotection of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[1]
Procedure:
-
Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1 equivalent) in dichloromethane.
-
Add an aqueous solution of methylhydrazine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for one hour.
-
Dilute the resulting suspension with diethyl ether and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 3:2 to 1:1) to yield this compound as a yellow oil.[1]
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the neat this compound oil between two KBr plates to form a thin film.
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the KBr plates or the solvent should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the compound onto a GC column for separation prior to introduction into the mass spectrometer.
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: 1-2 scans/second.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Logical relationships between spectroscopic data and structural elucidation.
References
Methodological & Application
Application Notes and Protocols for O-(2-(Vinyloxy)ethyl)hydroxylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule that serves as a valuable tool in modern bioconjugation strategies.[1][2] Its chemical structure, featuring a nucleophilic hydroxylamine group and a vinyl ether moiety, allows for specific and efficient ligation to biomolecules.[1][2] The primary application of this compound in bioconjugation is through oxime ligation, a highly efficient and chemoselective reaction between the hydroxylamine and a carbonyl group (aldehyde or ketone) on a target biomolecule.[1] This reaction forms a stable oxime bond, making it an ideal method for creating protein-drug conjugates, fluorescently labeled proteins, and other modified biomolecules for research, diagnostic, and therapeutic purposes.
The hydroxylamine group of this compound readily reacts with carbonyl compounds to form stable oxime derivatives.[1] This condensation reaction is a cornerstone of its utility in bioconjugation. The vinyl ether group, on the other hand, offers potential for further chemical modifications.[2] This document provides detailed protocols and application notes for the use of this compound in bioconjugation, with a focus on protein modification.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1][3] |
| Molecular Weight | 103.12 g/mol | [1][3] |
| CAS Number | 391212-29-6 | [4] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Bioconjugation via Oxime Ligation: Principles and Workflow
Oxime ligation is a robust method for covalently linking molecules in a highly specific manner. The reaction involves the nucleophilic attack of the hydroxylamine on an aldehyde or ketone, followed by dehydration to form the stable oxime bond. The general workflow for bioconjugation using this compound is depicted below.
Caption: General workflow for bioconjugation.
The efficiency of oxime ligation can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline or its derivatives.[5][6][7][8] Aniline catalysis is particularly effective at neutral pH, which is crucial for maintaining the stability and function of many biomolecules.[5][8]
Aniline-Catalyzed Oxime Ligation Pathway
The mechanism of aniline-catalyzed oxime ligation involves the formation of a more reactive Schiff base intermediate, which is then displaced by the hydroxylamine.
Caption: Aniline-catalyzed oxime ligation pathway.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification via Oxime Ligation
This protocol describes a general method for conjugating this compound to a protein containing an accessible aldehyde or ketone group.
Materials:
-
Aldehyde or ketone-functionalized protein (e.g., an antibody modified to contain a carbonyl group)
-
This compound
-
Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
-
Spectrophotometer for concentration determination
-
SDS-PAGE and/or mass spectrometry equipment for characterization
Procedure:
-
Protein Preparation:
-
Dissolve the aldehyde or ketone-functionalized protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the hydroxylamine.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with this compound. A 50- to 100-fold molar excess of the hydroxylamine is recommended.
-
Add the aniline or mPDA catalyst to a final concentration of 10-100 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate using a size-exclusion chromatography (SEC) column to remove excess this compound and catalyst.
-
Collect fractions and measure the protein concentration (e.g., by absorbance at 280 nm).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the conjugate and confirm the degree of labeling.
-
Quantitative Data on Reaction Parameters
The efficiency of oxime ligation is influenced by several factors, including pH, catalyst concentration, and the nature of the carbonyl group. The following table summarizes key kinetic parameters for aniline-catalyzed oxime ligation, which can be used as a guide for optimizing conjugation reactions with this compound.
| Parameter | Condition | Result | Reference |
| Catalyst | Aniline (100 mM) | ~2.5-fold slower than mPDA at the same concentration | [6][7] |
| Catalyst | m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline at higher concentrations | [6] |
| pH | Neutral (pH 7) | Aniline catalysis significantly enhances reaction rates | [5] |
| Reactant Concentration | Micromolar (µM) | Efficient labeling can be achieved with aniline catalysis | [5] |
| Reaction Time | Variable | Can range from minutes to hours depending on conditions | [6] |
Safety and Handling
This compound and its derivatives should be handled with care. Some hydroxylamine derivatives can be toxic upon inhalation, ingestion, or skin contact.[1] It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a versatile and effective reagent for bioconjugation via oxime ligation. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the life sciences and drug development to successfully implement this technology for the creation of novel bioconjugates. The high chemoselectivity and stability of the resulting oxime bond, coupled with the ability to perform the reaction under mild, physiological conditions, make this an invaluable tool in the field of bioconjugation.
References
- 1. Buy this compound | 391212-29-6 [smolecule.com]
- 2. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 3. This compound | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 391212-29-6 | FO171094 [biosynth.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using O-(2-(Vinyloxy)ethyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development, enabling the precise installation of probes, tags, and therapeutic payloads onto protein scaffolds. O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional reagent that offers a versatile platform for achieving site-specific protein modification through a two-stage "tag-and-modify" strategy. This reagent features a hydroxylamine moiety for initial, highly selective conjugation to a protein, and a vinyl ether group that serves as a handle for subsequent orthogonal chemical transformations.
The primary mode of conjugation for this compound is through oxime ligation , a robust and bioorthogonal reaction between the hydroxylamine and a carbonyl group (aldehyde or ketone) introduced into the protein. This initial "tagging" step forms a stable oxime bond under mild, aqueous conditions, making it ideal for use with sensitive biological molecules. The retained vinyl ether functionality can then be exploited for a variety of "modification" reactions, including Diels-Alder cycloadditions, to attach a second molecule of interest. This approach allows for the modular construction of complex bioconjugates with high precision and control.
This document provides detailed application notes and experimental protocols for the site-specific modification of proteins using this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 391212-29-6 | [1] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | Yellow oil | |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) and aqueous buffers at appropriate pH. |
Table 2: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 | Optimal for oxime formation while minimizing hydrolysis of the vinyl ether group.[2] |
| Temperature | 4 - 37 °C | Reaction proceeds efficiently at room temperature. Lower temperatures can be used for prolonged incubations. |
| Reagent Molar Excess | 10 - 100 fold | Excess this compound is used to drive the reaction to completion. |
| Catalyst (optional) | Aniline (10-100 mM) | Can significantly accelerate the rate of oxime formation.[3] |
| Reaction Time | 1 - 24 hours | Dependent on protein concentration, reagent excess, and catalyst use. |
Experimental Protocols
Protocol 1: Site-Specific Modification of a Protein Containing a Genetically Encoded Aldehyde or Ketone
This protocol describes the general procedure for labeling a protein that has been engineered to contain an unnatural amino acid with a carbonyl group.
Materials:
-
Protein of interest containing a p-acetylphenylalanine or similar keto-amino acid.
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.0
-
(Optional) Aniline stock solution (1 M in DMSO)
-
Quenching solution: 1 M hydroxylamine, pH 7.0
-
Desalting column (e.g., PD-10)
-
Analytical equipment (SDS-PAGE, Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO or water.
-
Ligation Reaction:
-
Add this compound to the protein solution to a final concentration that is a 50-fold molar excess.
-
(Optional) If using a catalyst, add aniline to a final concentration of 50 mM.
-
Incubate the reaction mixture at room temperature for 4 hours with gentle shaking.
-
-
Reaction Quenching (Optional): To consume any unreacted aldehyde/ketone groups on the protein, add the quenching solution to a final concentration of 100 mM and incubate for 30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Confirm the modification by SDS-PAGE (a shift in molecular weight may be observed) and Mass Spectrometry to determine the mass of the modified protein.
Protocol 2: Secondary Modification of the Vinyl Ether Handle via Diels-Alder Reaction
This protocol outlines a general method for the subsequent modification of the vinyl ether-tagged protein with a molecule containing a diene functionality.
Materials:
-
Vinyl ether-modified protein from Protocol 1.
-
Diene-functionalized molecule of interest (e.g., a fluorescent probe with a tetrazine moiety).
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
-
Analytical equipment (SDS-PAGE with fluorescence imaging, Mass Spectrometry)
Procedure:
-
Protein Preparation: The purified vinyl ether-modified protein should be in a suitable buffer such as PBS, pH 7.4.
-
Reagent Preparation: Prepare a stock solution of the diene-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Diels-Alder Reaction:
-
Add the diene-functionalized molecule to the protein solution in a 10 to 20-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is often rapid.
-
-
Purification: Remove the excess labeling reagent using a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the final conjugate by SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and Mass Spectrometry to confirm the second modification.
Visualization of Workflows and Pathways
Caption: Workflow for site-specific protein modification.
Caption: Reaction mechanisms for the two-step modification.
Concluding Remarks
This compound provides a powerful and versatile tool for the site-specific modification of proteins. The initial oxime ligation is highly selective for carbonyl groups and proceeds under mild conditions, ensuring the integrity of the protein structure. The subsequent modification of the vinyl ether handle allows for the introduction of a wide range of functionalities. This two-step approach is well-suited for applications in basic research, diagnostics, and the development of novel protein therapeutics, such as antibody-drug conjugates. Researchers should optimize the reaction conditions for each specific protein and labeling reagent to achieve the desired modification efficiency and to maintain the biological activity of the final conjugate.
References
Application Notes and Protocols for Oxime Ligation Reactions with O-(2-(Vinyloxy)ethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and versatile bioorthogonal reaction widely employed in chemical biology, drug development, and materials science for the covalent conjugation of molecules. The reaction involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized compound with an aldehyde or ketone. O-(2-(Vinyloxy)ethyl)hydroxylamine is a valuable bifunctional reagent in this context, offering a reactive hydroxylamine moiety for oxime ligation and a vinyl ether group that can serve as a protecting group or a handle for further chemical modification.[1] This document provides detailed application notes and protocols for performing oxime ligation using this compound, including reaction conditions, quantitative data, and experimental workflows.
Core Principles
The oxime ligation reaction with this compound proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the stable C=N-O linkage. The reaction is known for its high chemoselectivity, proceeding efficiently in the presence of a wide range of other functional groups.[1]
The vinyloxyethyl group confers unique properties to this reagent. It can act as a protecting group for the hydroxyl function, which can be cleaved under specific acidic conditions post-ligation. This dual functionality allows for sequential modification strategies in the synthesis of complex biomolecules and conjugates.[1]
Reaction Kinetics and Conditions
The rate of oxime ligation is significantly influenced by pH and the presence of catalysts.
pH Optimization: The optimal pH for uncatalyzed oxime ligation is typically in the slightly acidic range of 4.5 to 6.0. This is a compromise between the protonation of the carbonyl group, which increases its electrophilicity, and maintaining the nucleophilicity of the hydroxylamine. It is crucial to avoid strongly acidic conditions which can lead to the hydrolysis of the vinyl ether group.
Catalysis: At neutral pH, the reaction rate can be slow. Nucleophilic catalysts, such as aniline and its derivatives, are often employed to accelerate the reaction, making it more suitable for biological applications where acidic conditions are not well-tolerated. Aniline catalysis proceeds by forming a more reactive Schiff base intermediate with the carbonyl compound.
Quantitative Data
The efficiency and rate of oxime ligation are critical parameters for successful conjugation. The following tables summarize key quantitative data for oxime ligation reactions.
| Parameter | Value | Conditions |
| Optimal pH (uncatalyzed) | 4.5 - 6.0 | Balances carbonyl activation and hydroxylamine nucleophilicity while minimizing vinyl ether hydrolysis. |
| Synthesis Yield | ~76% | Synthesis of this compound from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione and methylhydrazine in dichloromethane.[2][3] |
| Storage | -20°C (short-term) to -80°C (long-term) | Under inert gas (argon or nitrogen) in an anhydrous solvent to prevent degradation. |
Experimental Protocols
Protocol 1: General Oxime Ligation with an Aldehyde-Containing Protein
This protocol describes a general method for the conjugation of this compound to a protein containing an aldehyde group, for instance, introduced by periodate oxidation of an N-terminal serine or threonine residue.
Materials:
-
Aldehyde-functionalized protein
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Aniline (optional, as catalyst)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Quenching reagent (e.g., acetone)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Ligation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
Catalysis (Optional): If the reaction is to be performed at neutral pH, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching: Quench the reaction by adding an excess of a small molecule aldehyde or ketone, such as acetone, to consume any unreacted this compound.
-
Purification: Purify the resulting protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
Protocol 2: Cleavage of the Vinyloxyethyl Protecting Group
This protocol outlines the acidic hydrolysis of the vinyl ether group to deprotect the hydroxyl functionality after the oxime ligation is complete.
Materials:
-
Oxime-conjugated molecule with the vinyloxyethyl group
-
Mildly acidic solution (e.g., 80% acetic acid in water, or a buffer at pH 2-3)
-
Neutralization solution (e.g., sodium bicarbonate)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the purified oxime conjugate in the mildly acidic solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress of the cleavage can be monitored by HPLC or mass spectrometry.
-
Neutralization: Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.
-
Purification: Purify the deprotected product using an appropriate method, such as reverse-phase HPLC.
Mandatory Visualizations
Caption: Experimental workflow for oxime ligation and subsequent deprotection.
Caption: Logical relationship of the bioconjugation process.
References
Application Notes and Protocols for Peptide Labeling with O-(2-(Vinyloxy)ethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoselective ligation techniques are pivotal in peptide chemistry, enabling the precise modification of peptides for various applications, including drug development, diagnostics, and fundamental research. One such powerful method is the oxime ligation, which involves the reaction of an aminooxy-functionalized molecule with a peptide containing an aldehyde or ketone moiety. This reaction is highly specific, proceeds under mild, biocompatible conditions, and forms a stable oxime bond.
This document provides detailed application notes and protocols for the labeling of peptides using a specific aminooxy reagent, O-(2-(Vinyloxy)ethyl)hydroxylamine . This reagent introduces a vinyl ether group, which can serve as a versatile handle for further chemical modifications. These protocols are intended for researchers, scientists, and drug development professionals familiar with basic peptide chemistry techniques.
Principle of the Reaction
The core of the labeling strategy is the chemoselective reaction between the aminooxy group of this compound and a carbonyl group (aldehyde or ketone) on a peptide. This reaction, known as an oxime ligation, is typically catalyzed by an aniline derivative and proceeds efficiently at or near neutral pH. The resulting oxime bond is stable under physiological conditions.[1]
The overall reaction can be depicted as follows:
Peptide-CHO + H₂N-O-CH₂-CH₂-O-CH=CH₂ → Peptide-CH=N-O-CH₂-CH₂-O-CH=CH₂ + H₂O
Applications
The labeling of peptides with this compound opens up a range of possibilities in peptide-based research and drug development:
-
Introduction of a Versatile Functional Group: The terminal vinyl ether group can participate in various subsequent chemical transformations, such as cycloadditions or polymerizations, allowing for the attachment of other molecules of interest.
-
Development of Peptide Conjugates: This method facilitates the conjugation of peptides to other molecules like polymers, lipids, or small molecule drugs to enhance their therapeutic properties, such as half-life extension or targeted delivery.[2]
-
Surface Immobilization: Peptides labeled with this reagent can be immobilized on surfaces functionalized with appropriate reaction partners for applications in biosensors and biomaterials.
-
Probing Biological Interactions: The labeled peptide can be used to study peptide-protein interactions or for cellular imaging when combined with a fluorescent reporter.
Experimental Protocols
Protocol 1: Incorporation of an Aldehyde Handle into a Peptide
To label a peptide with this compound, the peptide must first be functionalized with a carbonyl group. This can be achieved during solid-phase peptide synthesis (SPPS) or by post-synthetic modification.
Materials:
-
Fmoc-protected amino acid with an aldehyde- or ketone-bearing side chain (e.g., Fmoc-L-4-formyl-phenylalanine)
-
Standard SPPS reagents (resin, coupling agents like HBTU/HOBt, piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC grade solvents (acetonitrile, water, TFA)
Procedure:
-
Solid-Phase Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-based SPPS protocols.
-
Incorporation of the Carbonyl Moiety: At the desired position in the peptide sequence, incorporate the Fmoc-amino acid containing a protected or precursor aldehyde/ketone group.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Purify the crude peptide containing the aldehyde or ketone functionality by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Labeling of Aldehyde-Modified Peptide with this compound
Materials:
-
Aldehyde- or ketone-functionalized peptide (lyophilized)
-
This compound
-
Aniline (as catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0
-
Quenching solution (e.g., hydroxylamine hydrochloride solution)
-
HPLC grade solvents (acetonitrile, water, TFA)
Procedure:
-
Peptide Dissolution: Dissolve the aldehyde-modified peptide in the Reaction Buffer to a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare a stock solution of this compound in the Reaction Buffer (e.g., 100 mM). Also, prepare a stock solution of aniline in an organic solvent like DMF or directly in the reaction buffer.
-
Labeling Reaction:
-
To the peptide solution, add this compound to a final concentration of 1.5-3 equivalents relative to the peptide.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC.
-
-
Quenching the Reaction (Optional): To quench any unreacted aldehyde groups, a scavenger such as hydroxylamine can be added in excess.
-
Purification of the Labeled Peptide: Purify the reaction mixture by RP-HPLC to separate the labeled peptide from unreacted starting materials and byproducts. Use a suitable gradient of acetonitrile in water with 0.1% TFA.[3]
-
Characterization:
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry. Expect a mass increase corresponding to the addition of the this compound moiety minus a molecule of water.
-
Lyophilize the pure fractions to obtain the final labeled peptide.
-
Data Presentation
While specific quantitative data for the labeling of peptides with this compound is not extensively available in the reviewed literature, the following table presents representative data for similar oxime ligations to provide an expected range of outcomes. Researchers should perform their own optimization and quantification.
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reaction rates. |
| Equivalents of Aminooxy Reagent | 1.5 - 10 equivalents | An excess of the labeling reagent is often used to drive the reaction to completion. |
| Catalyst Concentration (Aniline) | 10 - 100 mM | Aniline significantly accelerates the rate of oxime bond formation.[1] |
| Reaction pH | 6.0 - 7.5 | The optimal pH is a balance between carbonyl reactivity and aminooxy group protonation. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations, temperature, and catalyst. |
| Typical Yield | > 80% (purified) | Yields are highly dependent on the specific peptide sequence and reaction conditions. |
| Rate Constant (k) | 10¹ - 10³ M⁻¹s⁻¹ | For catalyzed oxime ligations with aromatic aldehydes.[1] |
Visualizations
Reaction Mechanism
The following diagram illustrates the aniline-catalyzed oxime ligation between an aldehyde-modified peptide and this compound.
References
Application Notes and Protocols for Surface Functionalization with O-(2-(Vinyloxy)ethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule that offers versatile solutions for surface functionalization in biomedical research and drug development. Its unique structure, featuring a hydroxylamine group and a vinyl ether group, enables a two-pronged approach to surface modification. The hydroxylamine moiety readily reacts with aldehydes and ketones to form stable oxime linkages, a cornerstone of bioorthogonal chemistry.[1][2] This chemoselective ligation is highly efficient under mild, aqueous conditions, making it ideal for the immobilization of sensitive biomolecules.[1] Concurrently, the vinyl ether group provides a reactive handle for further chemical modifications or polymerizations.
These application notes provide detailed protocols for the use of this compound in the functionalization of surfaces for applications such as biosensors, targeted drug delivery systems, and cell adhesion studies.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | --INVALID-LINK-- |
| Molecular Weight | 103.12 g/mol | --INVALID-LINK-- |
| Boiling Point | 60-65 °C (at 20 Torr) | --INVALID-LINK-- |
| Density | 0.972 g/mL | --INVALID-LINK-- |
| Storage Temperature | -20°C, protect from light, stored under nitrogen | --INVALID-LINK-- |
Key Applications in Surface Functionalization
-
Biomolecule Immobilization: The hydroxylamine group allows for the covalent attachment of proteins, peptides, antibodies, and other biomolecules that have been modified to contain an aldehyde or ketone group. This is particularly useful for the development of biosensors and immunoassays.[1][2]
-
Cell Culture Substrates: Surfaces functionalized with this compound can be used to immobilize cell adhesion peptides (e.g., RGD) to promote cell attachment and growth.
-
Drug Delivery Systems: Nanoparticles and other drug carriers can be surface-modified to attach targeting ligands or drugs via oxime ligation.
-
Polymer Brush Synthesis: The vinyl ether group can be utilized for surface-initiated polymerization to create polymer brushes with tailored properties.
Experimental Protocols
Protocol 1: Immobilization of an Aldehyde-Modified Protein on an Aminooxy-Functionalized Surface
This protocol details the immobilization of a protein containing an N-terminal aldehyde group onto a surface functionalized with this compound.
Materials:
-
This compound
-
Aldehyde-modified protein (e.g., with an N-terminal glyoxylyl group)
-
Surface with appropriate functional groups for anchoring the vinyl ether of this compound (e.g., thiol-modified surface for thiol-ene reaction)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Aniline (optional, as a catalyst)
Procedure:
Part A: Preparation of Aminooxy-Functionalized Surface
-
Surface Preparation: Start with a surface that allows for the attachment of the vinyl ether group of this compound. A common method is to use a surface with free thiol groups that can react with the vinyl group via a thiol-ene click reaction.
-
Functionalization Reaction: Prepare a solution of this compound in a suitable solvent. The concentration will depend on the desired surface density.
-
Incubation: Immerse the prepared surface in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Washing: Thoroughly wash the surface with the reaction solvent and then with deionized water to remove any unbound reagent.
-
Drying: Dry the functionalized surface under a stream of nitrogen.
Part B: Immobilization of Aldehyde-Modified Protein
-
Protein Preparation: Dissolve the aldehyde-modified protein in PBS to a final concentration of 0.1-1 mg/mL.
-
Immobilization Reaction: Immerse the aminooxy-functionalized surface in the protein solution. For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[3]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C to allow for the oxime ligation to occur.[2]
-
Blocking: To prevent non-specific binding in subsequent steps, incubate the surface with a blocking buffer for 1 hour at room temperature.
-
Washing: Wash the surface gently with PBS to remove unbound protein and blocking agents.
-
Storage: The protein-immobilized surface can be stored in PBS at 4°C.
Quantitative Data on Reaction Parameters for Oxime Ligation:
The efficiency of oxime ligation is influenced by several factors. The following table summarizes key quantitative data to aid in reaction optimization.
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 4.5 - 7.5 | The reaction is efficient in this pH range, accommodating a wide variety of biomolecules. | [1] |
| Temperature | 4°C - 37°C | The reaction proceeds well at both room temperature and physiological temperatures. | [2] |
| Aniline Catalyst Concentration | 10 - 100 mM | Aniline can significantly accelerate the reaction rate. | [3] |
| Reactant Concentration | 10 µM - 1 mM | Higher concentrations lead to faster reaction times. | [4] |
Visualizations
Reaction Scheme: Oxime Ligation
Caption: Oxime bond formation between an aminooxy-functionalized surface and a carbonyl-containing biomolecule.
Experimental Workflow: Protein Immobilization
References
Application Notes and Protocols: O-(2-(Vinyloxy)ethyl)hydroxylamine as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional chemical compound with the molecular formula C₄H₉NO₂.[1][2] Its structure, featuring a reactive hydroxylamine group and a versatile vinyl ether moiety, makes it a valuable building block in organic synthesis and pharmaceutical development.[1][3] This molecule is of particular interest in drug discovery as a cleavable linker, primarily due to the acid-labile nature of the vinyloxyethyl group.[4] This property allows for the development of drug conjugates that are stable at physiological pH but can release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[5]
The hydroxylamine functional group provides a convenient handle for conjugation to carbonyl-containing drug molecules, forming a stable oxime linkage.[1] The vinyl ether group, on the other hand, can be incorporated into a larger carrier molecule, such as an antibody in an Antibody-Drug Conjugate (ADC), and is susceptible to cleavage under mild acidic conditions.[4][6] This dual reactivity allows for a modular approach to the design of targeted drug delivery systems.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1][2] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| CAS Number | 391212-29-6 | [2][7] |
| Physical Form | Liquid (Yellow Oil) | [8] |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature or -20°C for long-term storage |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-(vinyloxy)ethanol.[3]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione
-
In a round-bottom flask, dissolve 2-(vinyloxy)ethanol, N-hydroxyphthalimide, and triphenylphosphine in a suitable anhydrous solvent such as THF or DCM.
-
Cool the mixture in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or a similar reagent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.
Step 2: Synthesis of this compound
-
Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (e.g., 32.0 g, 137 mmol) in dichloromethane (DCM, e.g., 96.0 mL).[8]
-
To this solution, add an aqueous solution of methylhydrazine (e.g., 15.8 mL, 137 mmol) dropwise at room temperature.[8]
-
Stir the resulting suspension for 1 hour at room temperature.[8]
-
Dilute the suspension with diethyl ether and filter to remove the phthalhydrazide byproduct.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 3:2 to 1:1) to yield this compound as a yellow oil.[8]
| Parameter | Value | Reference |
| Starting Material | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione | [8] |
| Reagent | Methylhydrazine | [8] |
| Solvent | Dichloromethane (DCM) | [8] |
| Reaction Time | 1 hour | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Yield | ~76% | [8] |
Application as a Linker in Drug Conjugates
The bifunctional nature of this compound allows for its use as a cleavable linker in drug delivery systems. The hydroxylamine end can be conjugated to a drug, while the vinyl ether end can be attached to a targeting moiety.
Workflow for Drug Conjugate Synthesis and Action
References
- 1. Buy this compound | 391212-29-6 [smolecule.com]
- 2. This compound | 391212-29-6 [chemicalbook.com]
- 3. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 4. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. fiveable.me [fiveable.me]
- 7. This compound | 391212-29-6 | FO171094 [biosynth.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Aldehyde and Ketone Ligation using O-(2-(Vinyloxy)ethyl)hydroxylamine (VOE-HA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a powerful and versatile chemoselective reaction for the formation of stable carbon-nitrogen bonds, finding broad application in bioconjugation, drug delivery, and materials science. This bioorthogonal reaction, occurring between a hydroxylamine derivative and an aldehyde or ketone, proceeds efficiently under mild aqueous conditions, making it ideal for modifying sensitive biological molecules.[1] This document provides detailed application notes and protocols for the use of a specific aminooxy reagent, O-(2-(Vinyloxy)ethyl)hydroxylamine (VOE-HA), in aldehyde and ketone ligation strategies.
VOE-HA is a bifunctional molecule featuring a nucleophilic hydroxylamine group for oxime bond formation and a vinyl ether moiety.[2] The vinyl ether group offers unique properties, including stability under basic and neutral conditions, while being cleavable under mildly acidic conditions or through bioorthogonal chemistry with tetrazines.[3][4] This dual functionality opens up possibilities for advanced bioconjugation strategies, such as the development of cleavable antibody-drug conjugates (ADCs) or the temporary masking of functionalities.
Reaction Mechanism and Key Considerations
The fundamental reaction involves the nucleophilic attack of the aminooxy group of VOE-HA on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a stable oxime bond. The reaction rate is significantly influenced by pH, with optimal conditions typically in the slightly acidic range (pH 4-6).[5] At this pH, the carbonyl group is sufficiently protonated to enhance its electrophilicity, while the hydroxylamine remains adequately nucleophilic.[3]
For applications requiring physiological pH (around 7.4), the reaction rate can be significantly accelerated by the use of nucleophilic catalysts, most commonly aniline and its derivatives.[6] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which is then readily attacked by the hydroxylamine.[5]
A critical consideration when using VOE-HA is the stability of the vinyl ether group. While stable under neutral and basic conditions, it can be hydrolyzed under acidic conditions to release acetaldehyde and an alcohol.[7] This property can be exploited for the design of cleavable linkers in drug delivery systems. Alternatively, the vinyl ether can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, offering a bioorthogonal cleavage strategy.[8]
Core Applications
The unique properties of VOE-HA lend themselves to a variety of applications in research and drug development:
-
Bioconjugation: The stable oxime linkage allows for the robust attachment of VOE-HA to proteins, peptides, and other biomolecules containing or engineered to contain aldehyde or ketone groups. This can be used for labeling, imaging, and functionalization.
-
Antibody-Drug Conjugates (ADCs): The cleavable nature of the vinyl ether group makes VOE-HA an attractive linker for ADCs. The cytotoxic drug can be released from the antibody in the acidic environment of tumor cells or lysosomes.[9]
-
Drug Delivery and Prodrugs: The vinyl ether can act as a protecting group for alcohols, which can be released under specific conditions, enabling the design of targeted drug release systems.[4]
-
Cell Surface Engineering: VOE-HA can be used to modify the surface of cells that have been metabolically engineered to display aldehyde or ketone groups. This allows for the attachment of targeting ligands, imaging agents, or therapeutic molecules.[10][11]
-
Proteomics and Mass Spectrometry: VOE-HA can be used as a chemical probe to label and identify proteins containing post-translational modifications that can be converted to aldehydes or ketones.[12][13]
Quantitative Data on Oxime Ligation
The efficiency and kinetics of oxime ligation are influenced by several factors. The following tables summarize key quantitative data for oxime ligation reactions, providing a basis for experimental design and optimization.
Table 1: General Reaction Parameters for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 (uncatalyzed) | Optimal for balancing carbonyl activation and hydroxylamine nucleophilicity.[5] |
| 6.5 - 7.5 (catalyzed) | Requires a nucleophilic catalyst like aniline for efficient reaction.[1] | |
| Temperature | 25 - 37 °C | Reaction rate increases with temperature, but stability of biomolecules should be considered. |
| VOE-HA Concentration | 1.5 - 10 molar excess | A molar excess of the aminooxy reagent drives the reaction towards product formation. |
| Catalyst Concentration | 10 - 100 mM (Aniline) | Higher concentrations can lead to faster reactions, but potential toxicity to cells should be considered in biological applications.[6] |
Table 2: Comparative Kinetic Data of Ligation Chemistries
| Ligation Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Oxime Ligation (uncatalyzed) | ~0.1 - 1 | Moderate rate, highly stable bond.[14] |
| Oxime Ligation (aniline-catalyzed) | ~1 - 10 | Significantly faster rate at neutral pH.[6] |
| Hydrazone Ligation | ~1 - 10 | Faster than uncatalyzed oxime ligation, but less stable bond.[14] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1 | Bioorthogonal, but requires synthesis of strained alkynes. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~100 - 1000 | Very fast, but copper can be toxic to cells. |
Experimental Protocols
The following are detailed protocols for key applications of VOE-HA in aldehyde and ketone ligation.
Protocol 1: General Procedure for Oxime Ligation with VOE-HA
This protocol describes a general method for conjugating VOE-HA to an aldehyde- or ketone-containing molecule.
Materials:
-
Aldehyde- or ketone-containing molecule (e.g., protein, peptide)
-
This compound (VOE-HA)
-
Reaction Buffer: Sodium phosphate buffer (100 mM, pH 6.0) or PBS (pH 7.4)
-
Aniline (for reactions at pH 7.4)
-
Quenching solution: 1 M solution of an aldehyde or ketone (e.g., acetone or benzaldehyde) in reaction buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of VOE-HA in the reaction buffer (e.g., 100 mM).
-
Add VOE-HA to the solution of the target molecule to achieve a 5-10 fold molar excess.
-
If the reaction is performed at pH 7.4, add aniline to a final concentration of 20-50 mM from a freshly prepared stock solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once the reaction is complete, quench any unreacted VOE-HA by adding an excess of the quenching solution and incubating for 30 minutes.
-
Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer.
Protocol 2: Preparation of a Cleavable Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for creating an ADC where a drug is linked to an antibody via VOE-HA, allowing for potential cleavage of the linker.
Materials:
-
Antibody with an engineered aldehyde or ketone group
-
Drug molecule functionalized with a reactive group for attachment to VOE-HA (e.g., an NHS ester to react with the hydroxylamine nitrogen after oxime formation, or a pre-formed drug-VOE-HA conjugate)
-
This compound (VOE-HA)
-
Conjugation Buffer: PBS, pH 7.4
-
Aniline
-
Purification system (e.g., Protein A chromatography, size-exclusion chromatography)
-
Cleavage Buffer: Acetate buffer (100 mM, pH 4.5-5.0)
Procedure:
-
Oxime Ligation: Follow the general oxime ligation protocol (Protocol 1) to conjugate VOE-HA to the antibody at pH 7.4 with aniline catalysis.
-
Drug Conjugation (if not pre-conjugated): After purification of the antibody-VOE-HA conjugate, react it with the activated drug molecule according to the specific chemistry of the drug's reactive group.
-
Purification of ADC: Purify the final ADC using Protein A chromatography to remove unconjugated drug and then size-exclusion chromatography to remove aggregates.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Cleavage Study: To confirm the cleavability of the linker, incubate a sample of the ADC in the Cleavage Buffer at 37°C. Monitor the release of the drug over time using HPLC or LC-MS.
Visualizations
Reaction Mechanism of Aniline-Catalyzed Oxime Ligation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface-engineered extracellular vesicles for targeted delivery of therapeutic RNAs and peptides for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted therapy using engineered extracellular vesicles: principles and strategies for membrane modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of mass spectrometry in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of MEK Inhibitors Selumetinib and Binimetinib Utilizing O-(2-(Vinyloxy)ethyl)hydroxylamine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selumetinib and Binimetinib are potent and selective small molecule inhibitors of MEK1 and MEK2 (mitogen-activated protein kinase kinase), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in the proliferation and survival of various cancer cells.[1][2] The synthesis of these complex molecules often involves a critical amide bond formation step. This application note details synthetic protocols for Selumetinib and Binimetinib, highlighting the utility of hydroxylamine derivatives, specifically O-(2-(vinyloxy)ethyl)hydroxylamine and its protected form, in achieving this key transformation.
The protocols provided herein are based on methodologies described in patent literature and offer a comprehensive guide for the laboratory-scale synthesis of these important anti-cancer agents.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Both Selumetinib and Binimetinib exert their therapeutic effects by inhibiting MEK1 and MEK2 enzymes within the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in upstream proteins like BRAF or RAS can lead to constitutive activation of this pathway, driving oncogenesis.[1][2] By binding to and inhibiting MEK1/2, Selumetinib and Binimetinib prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and leading to reduced tumor cell proliferation and survival.[1][2]
Caption: MAPK/ERK signaling pathway and the inhibitory action of Selumetinib and Binimetinib on MEK1/2.
Synthetic Workflow Overview
The synthesis of both Selumetinib and Binimetinib involves a multi-step process culminating in the formation of a crucial amide bond with a hydroxylamine derivative. The use of this compound or its protected form, O-(2-tert-butoxyethyl)hydroxylamine, is a key feature of these synthetic routes. The vinyl or tert-butyl ether serves as a protecting group for the terminal hydroxyl functionality, which is revealed in a final deprotection step.
Caption: Generalized experimental workflows for the synthesis of Selumetinib and Binimetinib.
Experimental Protocols
Synthesis of Selumetinib
The synthesis of Selumetinib proceeds via the amidation of 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid with this compound, followed by the deprotection of the vinyl ether group.
Step 1: Amidation to form 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-vinyloxy-ethoxy)-amide
-
To a solution of 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.3 eq).
-
Add this compound (1.5 eq) to the reaction mixture.
-
Add a base, for example, triethylamine (2.3 eq), and stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated potassium carbonate solution, saturated ammonium chloride solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by trituration with diethyl ether to obtain the desired protected Selumetinib intermediate.
Step 2: Deprotection to form Selumetinib
-
Suspend the protected Selumetinib intermediate (1.0 eq) in ethanol.
-
Add aqueous hydrochloric acid (1.0 M) and stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture to dryness.
-
Partition the resulting solid between a mixture of ethyl acetate/tetrahydrofuran and a saturated potassium carbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Selumetinib.[3]
Synthesis of Binimetinib
The synthesis of Binimetinib involves a multi-step sequence starting with the condensation of 2,3,4-trifluoro-5-nitrobenzoic acid with a protected hydroxylamine, followed by a series of transformations and a final deprotection step.[4]
Step 1: Condensation of 2,3,4-trifluoro-5-nitrobenzoic acid with O-(2-tert-butoxy ethyl)hydroxylamine
-
Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 eq) and N,N'-carbonyldiimidazole (1.27 eq) in tetrahydrofuran (THF).
-
To the stirred solution, add O-(2-tert-butoxy ethyl)hydroxylamine (1.27 eq).
-
Add N,N-diisopropylethylamine (4.1 eq) dropwise and stir the reaction mixture at 50 °C for 8 hours.[4]
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to dryness.
-
Neutralize the residue with dilute hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layer with magnesium sulfate, concentrate, and recrystallize from methanol to obtain N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide.[4]
Subsequent Steps: The synthesis proceeds through ammonolysis, ring-closure to form the benzimidazole core, substitution with 4-bromo-2-fluoro-1-iodobenzene, and methylation.[4]
Final Step: Deprotection to form Binimetinib
-
Treat the penultimate N-(2-tert-butoxy ethyoxyl)-6-[(4-bromo-2-fluoro-phenyl)amino]-7-fluoro-3-methyl-benzimidazole-5-formamide intermediate with an excess of aqueous phosphoric acid in acetonitrile.[1][4]
-
Recrystallize the product to yield Binimetinib.[1]
Quantitative Data Summary
The following tables summarize the reported yields and purity for the key synthetic steps.
Table 1: Synthesis of Binimetinib Intermediates and Final Product
| Step | Reactants | Product | Yield | Purity | Reference |
| Condensation | 2,3,4-trifluoro-5-nitrobenzoic acid, O-(2-tert-butoxy ethyl)hydroxylamine | N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide | 88.0% | N/A | [4] |
| Methylation and Deprotection (2 steps) | N-(2-tert-butoxy ethyoxyl)-6-[(4-bromo-2-fluoro-phenyl)amino]-7-fluoro-3H-benzimidazole-5-formamide, Methyl iodide, Phosphoric acid | Binimetinib | 56% | >99% | [1] |
Table 2: Synthesis of Selumetinib Intermediates and Final Product
| Step | Reactants | Product | Yield | Purity | Reference |
| Hydrolysis of Precursor | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid | 79% | N/A | [3] |
| Deprotection | 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-vinyloxy-ethoxy)-amide | Selumetinib | 100% | N/A | [3] |
N/A: Not available in the cited sources.
Logical Relationship Diagram
The following diagram illustrates the relationship between the key reagent, the synthetic targets, and their therapeutic application.
Caption: Relationship between the hydroxylamine reagent, the synthesized drugs, and their therapeutic use.
References
- 1. veeprho.com [veeprho.com]
- 2. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 3. Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: O-(2-(Vinyloxy)ethyl)hydroxylamine Synthesis
Welcome to the technical support center for the synthesis and optimization of O-(2-(Vinyloxy)ethyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited laboratory-scale synthesis involves a two-step process. First, a Mitsunobu reaction between 2-(vinyloxy)ethanol and N-hydroxyphthalimide forms the intermediate, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This intermediate is then deprotected using methylhydrazine in a process similar to the Ing-Manske procedure to yield the final product.[1] This method has a reported yield of approximately 76%.[1][2]
Q2: My reaction yield is significantly lower than the reported 76%. What are the most likely causes?
A2: Several factors can contribute to low yields. The most critical is the acid sensitivity of the vinyloxy group; any acidic conditions can cause hydrolysis and cleavage of this group.[2] Other common issues include incomplete deprotection during hydrazinolysis, poor quality of reagents (especially the hydrazine), or side reactions.
Q3: What is the function of the phthalimide group in this synthesis?
A3: The phthalimide group serves as a protecting group for the hydroxylamine functionality. This strategy, known as the Gabriel synthesis, prevents over-alkylation and other unwanted side reactions that can occur when using free hydroxylamine.[3] The final step of the synthesis is the removal (cleavage) of this protecting group to liberate the desired primary amine.[4]
Q4: Can I use a different reagent instead of methylhydrazine for the deprotection step?
A4: While methylhydrazine is commonly reported, standard hydrazine hydrate is also used in similar deprotection reactions (Ing-Manske procedure).[4] However, the choice of reagent can impact reaction efficiency and potentially lead to different side products.[5] If switching, optimization of reaction time and temperature may be necessary. Milder alternatives, such as using sodium borohydride followed by acetic acid, have been explored for other phthalimide deprotections, but their efficacy for this specific substrate is not widely documented.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can track the disappearance of the starting material (2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione) and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Acidic Contamination: The vinyloxy group is highly susceptible to hydrolysis under acidic conditions.[2] | Ensure all glassware is dry and free of acidic residue. Use anhydrous solvents. If any reagents are stored in acidic solutions, they must be neutralized or purified before use. |
| Ineffective Deprotection: The hydrazinolysis step may be incomplete. | Increase the equivalents of methylhydrazine or hydrazine hydrate to drive the reaction to completion.[6] Gently increasing the reaction temperature can also improve the rate, but must be done cautiously to avoid side reactions.[6] | |
| Poor Reagent Quality: Old or degraded methylhydrazine or starting materials can lead to failed reactions. | Use freshly opened or properly stored reagents. The quality of potassium phthalimide (if preparing the intermediate in-house) is also critical for the initial SN2 reaction. | |
| Presence of Multiple Byproducts | Side Reactions of Hydroxylamine: The product itself is a nucleophile and can participate in side reactions. | Minimize reaction time once the starting material is consumed. Proceed with purification promptly after workup. |
| Over-alkylation (in alternative routes): If attempting direct alkylation without a protecting group, multiple substitutions can occur.[1] | The Gabriel synthesis (phthalimide protection) is specifically designed to avoid this. It is the recommended route. | |
| Difficulty Purifying the Product | Incomplete Phthalhydrazide Removal: The phthalhydrazide byproduct from the deprotection step can be difficult to separate. | Phthalhydrazide is a solid that precipitates out of the reaction mixture. Ensure thorough filtration.[3] Acidifying the filtrate can sometimes help precipitate more of the byproduct before neutralization and extraction of the final product. |
| Product Volatility: The free-base form of similar small hydroxylamine derivatives can be volatile under high vacuum. | When removing solvent in vacuo, use moderate temperatures and pressures to avoid loss of product. |
Data Presentation
While extensive comparative data for this specific synthesis is limited, the following tables provide context on reported yields for the established method and for related, analogous reactions that are part of the synthesis.
Table 1: Reported Yield for this compound Synthesis
| Starting Material | Deprotection Reagent | Solvent | Temperature | Time | Reported Yield (%) | Reference |
| 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione | Methylhydrazine | Dichloromethane | Room Temp. | 1 hr | 76% | --INVALID-LINK--[1][7] |
Table 2: Example Yields for a Key Transformation (Palladium-Catalyzed Vinylation of Alcohols)
This table showcases typical yields for the formation of a vinyl ether bond from an alcohol using a modern catalytic method, which is an alternative approach to forming the key vinyloxy moiety. This provides context for the yields one might expect for this type of transformation.
| Alcohol Substrate | Catalyst | Ligand | Conversion (%) | Isolated Yield (%) | Reference |
| 2-(Hydroxymethyl) furan | Pd(OAc)₂ | 1,10-phenanthroline | 69% | 59% | --INVALID-LINK--[8] |
| 3,4,5-Trimethoxybenzylalcohol | Pd(OAc)₂ | 1,10-phenanthroline | 82% | 75% | --INVALID-LINK--[8] |
| Tetraethylene glycol (mono-vinylation) | Pd(OAc)₂ | 1,10-phenanthroline | 75% | 50% | --INVALID-LINK--[8] |
| Dianhydro-D-glucitol | Pd(OAc)₂ | 1,10-phenanthroline | 50% | 42% | --INVALID-LINK--[8] |
Visualizations
The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from the method described in US Patent 2012/238599 A1.[1][7]
Step 1: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
-
Materials:
-
2-(Vinyloxy)ethanol
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(vinyloxy)ethanol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the product as a solid.
-
Step 2: Synthesis of this compound (Deprotection)
-
Materials:
-
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (from Step 1)
-
Methylhydrazine (aqueous solution)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1 equivalent) in dichloromethane (DCM).
-
At room temperature, add an aqueous solution of methylhydrazine (1 equivalent) dropwise to the stirring solution.
-
Stir the resulting suspension at room temperature for 1 hour. A precipitate of phthalhydrazide will form.
-
Dilute the suspension with diethyl ether to ensure complete precipitation of the byproduct.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Concentrate the filtrate in vacuo to remove the solvents.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, e.g., 3:2 to 1:1) to obtain this compound as an oil.[7]
-
References
- 1. Buy this compound | 391212-29-6 [smolecule.com]
- 2. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
Technical Support Center: O-(2-(Vinyloxy)ethyl)hydroxylamine in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of O-(2-(Vinyloxy)ethyl)hydroxylamine in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
This compound is a bifunctional linker containing a hydroxylamine group and a vinyl ether moiety.[1][2] Its primary application in bioconjugation is to form stable oxime linkages with carbonyl compounds (aldehydes or ketones) present on biomolecules.[1][2][3] This process, known as oxime ligation, is a highly efficient and chemoselective method for conjugating molecules such as peptides, proteins, and other biomolecules.[4][5]
Q2: What are the main potential side reactions when using this compound?
The two primary side reactions of concern are:
-
Hydrolysis of the vinyl ether group: The vinyloxy group is susceptible to hydrolysis under acidic conditions, which can lead to the cleavage of the linker.[1]
-
Reaction with nucleophilic amino acids: The hydroxylamine group, being a potent nucleophile, has the potential to react with other nucleophilic residues on a protein, such as the thiol group of cysteine.[1]
Q3: At what pH is the vinyl ether group of this compound susceptible to hydrolysis?
Q4: Can this compound react with cysteine residues in my protein?
The hydroxylamine moiety is a nucleophile and could potentially react with the thiol group of cysteine residues, which are also highly nucleophilic.[1] This could lead to the formation of an undesired conjugate. The extent of this side reaction depends on several factors, including the pH of the reaction, the accessibility of the cysteine residues, and the reaction time. It is crucial to characterize the final conjugate to confirm the desired ligation has occurred without significant side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the vinyl ether group: Reaction conditions are too acidic. | - Increase the pH of the reaction buffer to a range of 6.0-7.5. - Minimize the reaction time. - Perform a small-scale time-course experiment to determine the optimal reaction time that maximizes conjugation while minimizing hydrolysis. |
| Suboptimal pH for oxime ligation: The pH is too high, reducing the rate of oxime formation. | - If the biomolecule is stable at slightly acidic pH, consider a compromise pH between 5.5 and 6.5. - Use a catalyst, such as aniline, to increase the reaction rate at neutral pH.[7] | |
| Inactivated this compound: The reagent may have degraded during storage. | - Store the reagent at -20°C and protect it from moisture. - Use a fresh aliquot of the reagent for each experiment. | |
| Presence of Unexpected Byproducts | Reaction with cysteine residues: The hydroxylamine has reacted with surface-accessible cysteines. | - If possible, protect the free cysteine residues prior to conjugation using a reversible thiol-protecting group. - Characterize the byproduct by mass spectrometry to confirm its identity. |
| Cleavage of the linker: The vinyl ether group has hydrolyzed, leading to unconjugated biomolecule and the cleaved linker. | - Analyze the reaction mixture by HPLC or mass spectrometry to detect the presence of the hydrolyzed linker. - Adjust the reaction pH as described above. | |
| Poor Solubility of the Reagent | Hydrophobicity of the linker: The vinyl ether moiety can impart some hydrophobicity. | - Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecule. |
Experimental Protocols
Protocol 1: General Bioconjugation with this compound
This protocol provides a general starting point for the conjugation of a carbonyl-containing biomolecule with this compound.
Materials:
-
Carbonyl-containing biomolecule (e.g., aldehyde-modified protein)
-
This compound
-
Conjugation Buffer: 100 mM phosphate buffer, pH 6.5
-
Quenching solution (optional): 1 M glycine solution
-
DMSO or DMF for stock solution preparation
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Dissolve the carbonyl-containing biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the biomolecule solution to achieve a 10- to 50-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess reagent and byproducts.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques.
Protocol 2: Detection of Vinyl Ether Hydrolysis using HPLC
This protocol can be used to monitor the stability of the vinyl ether group under different pH conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., 100 mM sodium acetate pH 4.0, 100 mM phosphate buffer pH 6.5, 100 mM borate buffer pH 8.5)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a 1 mM solution of this compound in each of the different pH buffers.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm).
-
The appearance of a new peak corresponding to the hydrolyzed product (O-(2-hydroxyethyl)hydroxylamine) and a decrease in the area of the parent compound peak will indicate hydrolysis.
-
Quantify the percentage of hydrolysis over time at each pH.
Visualizations
References
- 1. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 391212-29-6 [smolecule.com]
- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of O-(2-(Vinyloxy)ethyl)hydroxylamine Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with O-(2-(Vinyloxy)ethyl)hydroxylamine conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of bioconjugates formed using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugate Yield After Purification | Hydrolysis of the Vinyl Ether Group: The vinyl ether moiety is sensitive to acidic conditions and can hydrolyze, leading to the loss of the conjugate.[1][2][3][4][5] | - Maintain Neutral to Basic pH: Ensure all purification buffers are at a pH of 7.0 or higher. Avoid acidic buffers (pH < 6.5) throughout the purification process. - Minimize Exposure to Acidic Conditions: If a low pH step is unavoidable for other reasons, keep the exposure time as short as possible and perform the step at a low temperature (e.g., 4°C) to minimize hydrolysis. |
| Inefficient Removal of Unreacted Biomolecule: The purification method may not be adequately separating the conjugated biomolecule from the unreacted starting material. | - Optimize Chromatography Method: For size-based separations, ensure the size exclusion chromatography (SEC) column has the appropriate fractionation range. For charge-based separations (Ion Exchange Chromatography - IEX), optimize the salt gradient to resolve the conjugate from the unconjugated biomolecule. For hydrophobicity-based separations (Hydrophobic Interaction Chromatography - HIC), adjust the salt concentration and gradient.[6][7][8][9] | |
| Presence of Aggregates in Final Product | Hydrophobic Interactions: The conjugated payload may increase the hydrophobicity of the biomolecule, leading to aggregation. | - Optimize SEC Mobile Phase: Include additives in the SEC mobile phase to reduce non-specific hydrophobic interactions. - Use Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate aggregated species from the desired monomeric conjugate.[8] |
| Inappropriate Storage Conditions: Storing the conjugate in a suboptimal buffer can lead to aggregation over time. | - Screen Storage Buffers: Perform a buffer screen to identify the optimal storage conditions (pH, excipients) for the final conjugate. | |
| Cleavage of the Oxime Linkage | Extreme pH or Presence of Specific Reagents: While generally stable, the oxime linkage can be susceptible to cleavage under very harsh acidic or basic conditions, or in the presence of certain nucleophiles.[6][7][8][9] | - Maintain pH within a Stable Range: For most applications, a pH range of 6.0-8.0 is suitable for maintaining the integrity of the oxime bond. - Avoid Harsh Reagents: Be mindful of the compatibility of all reagents used during purification with the oxime linkage. |
| Residual Unreacted this compound | Incomplete Quenching or Insufficient Purification: Excess hydroxylamine reagent may not have been effectively removed after the conjugation reaction. | - Efficient Quenching: Ensure the quenching step after conjugation is complete. - Thorough Purification: Utilize a purification method with sufficient resolution to separate the small molecule hydroxylamine from the much larger bioconjugate. Size exclusion chromatography is highly effective for this purpose.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when purifying conjugates containing a vinyl ether group?
The most critical factor is the acid lability of the vinyl ether.[1][2][3][4][5] Exposure to acidic conditions (pH < 6.5) can lead to rapid hydrolysis of the vinyl ether, resulting in the cleavage of your conjugate. Therefore, all purification steps should be performed under neutral to basic conditions (pH 7.0-8.5).
Q2: Which chromatography technique is best suited for the initial purification step?
Size Exclusion Chromatography (SEC) is often the preferred initial step.[6][7][8][9] It effectively separates the high molecular weight bioconjugate from low molecular weight impurities such as unreacted this compound and quenching reagents.
Q3: How can I separate conjugates with different drug-to-antibody ratios (DAR) or labeling densities?
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating species with different levels of conjugation.[8] Each conjugated molecule alters the overall hydrophobicity of the biomolecule, allowing for separation on a HIC column. Ion-exchange chromatography (IEX) can also be effective if the conjugation significantly alters the surface charge of the biomolecule.
Q4: How stable is the oxime linkage formed by this compound?
The oxime linkage is significantly more stable than a hydrazone linkage, especially under physiological and mildly acidic conditions.[6][7][8][9] It is generally considered a stable covalent bond for in vitro and in vivo applications. However, its stability can be influenced by factors such as pH and the electronic properties of the conjugated molecules.
Q5: How can I detect and quantify residual unreacted this compound in my purified conjugate?
Due to its small size and potential for being a genotoxic impurity, it is important to ensure the removal of unreacted hydroxylamine. Gas chromatography (GC) based methods have been developed for the sensitive detection of residual hydroxylamine.[3][5][10][11]
Experimental Protocols
Protocol 1: General Purification Workflow for this compound Conjugates
This protocol outlines a two-step chromatography process for purifying a typical bioconjugate.
Caption: General purification workflow for this compound conjugates.
Protocol 2: Detailed Size Exclusion Chromatography (SEC) for Removal of Unreacted Reagents
Objective: To separate the bioconjugate from unreacted this compound and other small molecules.
Materials:
-
SEC column with an appropriate molecular weight cutoff (e.g., suitable for separating >30 kDa from <1 kDa).
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Crude conjugation reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude conjugation mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be optimized for the specific column to ensure good resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which represents the bioconjugate.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence of the purified conjugate.
Protocol 3: Detailed Hydrophobic Interaction Chromatography (HIC) for Separation of Conjugation Species
Objective: To separate unconjugated biomolecules, desired conjugates, and highly conjugated or aggregated species.
Materials:
-
HIC column (e.g., Butyl- or Phenyl-sepharose).
-
Chromatography system.
-
HIC Buffer A (Binding Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
HIC Buffer B (Elution Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0.
-
SEC-purified conjugate sample.
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with HIC Buffer A until a stable baseline is achieved.
-
Sample Preparation: Adjust the salt concentration of the SEC-purified sample to match that of HIC Buffer A.
-
Injection: Inject the salt-adjusted sample onto the equilibrated column.
-
Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a suitable number of column volumes. Unconjugated biomolecules will elute first, followed by conjugates with increasing levels of conjugation.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using techniques such as reverse-phase HPLC, mass spectrometry, or other relevant assays to identify the fractions containing the desired conjugate species.
Data Presentation
Table 1: pH Stability of Vinyl Ether and Oxime Linkages
| Linkage | Condition | Half-life (t½) | Comments |
| Vinyl Ether | Acidic (pH < 6.0) | Minutes to Hours | Highly susceptible to hydrolysis.[1][2][3][4][5] |
| Neutral (pH 7.0-7.4) | Days to Weeks | Generally stable, but slow hydrolysis can occur. | |
| Basic (pH > 8.0) | Stable | The linkage is stable under basic conditions. | |
| Oxime | Acidic (pH 5.0) | ~25 days | Significantly more stable than hydrazone linkages.[6] |
| Neutral (pH 7.0) | ~50 days | Very stable under physiological conditions.[7] | |
| Basic (pH 9.0) | Very Slow Hydrolysis | Highly stable.[6] |
Visualizations
Caption: Logical relationship between conjugation, purification conditions, and conjugate stability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl vinyl ether, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: O-(2-(Vinyloxy)ethyl)hydroxylamine Oxime Ligation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the pH effects on oxime ligation using O-(2-(Vinyloxy)ethyl)hydroxylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
The optimal pH for oxime ligation using this compound is a balance between two competing factors: the rate of the desired oxime ligation reaction and the potential for acid-catalyzed hydrolysis of the vinyloxy group. For uncatalyzed reactions, the ideal pH range is typically between 4.0 and 6.0.[1] In this window, the hydroxylamine is sufficiently protonated to facilitate the reaction with aldehydes or ketones, while the rate of vinyl ether degradation is minimized. For reactions that are sensitive to acidic conditions, a catalyst can be employed to achieve efficient ligation at a more neutral pH.
Q2: Why is the pH so critical for this specific hydroxylamine derivative?
The vinyl ether moiety in this compound is susceptible to hydrolysis under acidic conditions. This degradation pathway competes with the intended oxime ligation. Therefore, careful pH control is crucial to maximize the yield of the desired conjugate and prevent the formation of unwanted byproducts.
Q3: Can I perform the ligation at a neutral pH (pH 7.0)?
Yes, oxime ligation can be performed at a neutral pH, which is often necessary when working with acid-sensitive biomolecules. However, the reaction rate is significantly slower at pH 7.0 in the absence of a catalyst.[2] To accelerate the reaction at neutral pH, the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.[2]
Q4: What catalysts can be used to improve reaction efficiency at neutral pH?
Aniline and its derivatives are effective catalysts for oxime ligation at neutral pH.[2] Substituted anilines, such as p-phenylenediamine, have been shown to be even more efficient than aniline, leading to significant rate enhancements.[2] These catalysts work by forming a more reactive intermediate with the carbonyl compound, which is then more readily attacked by the hydroxylamine.
Q5: How stable is the resulting oxime bond?
Oxime bonds are generally stable, particularly at physiological pH.[2] However, they can be susceptible to hydrolysis under strongly acidic conditions.[2][3] The stability of the oxime linkage is an important consideration for downstream applications, especially in areas like drug delivery where controlled release may be desired.[2][3]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Verify the pH of your reaction mixture. For uncatalyzed reactions, ensure the pH is within the 4.0-6.0 range. If using a catalyst at neutral pH, confirm the pH is stable around 7.0. | Adjusting the pH to the optimal range should increase the reaction rate and yield. |
| Hydrolysis of the Vinyloxy Group | If working at the lower end of the acidic pH range (e.g., pH 4.0-4.5), consider increasing the pH slightly (e.g., to 5.0-5.5) to reduce the rate of hydrolysis. Alternatively, for acid-sensitive substrates, switch to a catalyzed reaction at neutral pH. | Minimizing hydrolysis of the starting material will increase the availability of the hydroxylamine for the ligation reaction, leading to a higher yield of the desired product. |
| Inefficient Catalysis at Neutral pH | If performing the ligation at neutral pH with a catalyst, ensure the catalyst is fresh and used at an appropriate concentration. Consider switching to a more efficient catalyst, such as p-phenylenediamine. | A more effective catalyst will significantly accelerate the reaction rate at neutral pH, resulting in a higher yield in a shorter timeframe. |
| Slow Reaction Kinetics | Increase the concentration of one or both reactants. If possible, gently warming the reaction mixture may also increase the reaction rate. However, be mindful of the stability of your reactants at elevated temperatures. | Increasing reactant concentration will favor the bimolecular ligation reaction, leading to a faster conversion to the product. |
| Reactant Degradation | Ensure the purity and stability of your this compound and carbonyl-containing molecule. The hydroxylamine can be susceptible to oxidation. | Using fresh, high-purity reagents will minimize side reactions and improve the overall yield. |
Data Presentation
Table 1: Effect of pH on Oxime Ligation and Vinyloxy Group Stability
| pH Range | Oxime Ligation Rate | Vinyloxy Group Stability | Recommendation |
| < 4.0 | Fast | Prone to Hydrolysis | Not recommended due to significant degradation of this compound. |
| 4.0 - 6.0 | Optimal (uncatalyzed) | Generally Stable | Recommended range for uncatalyzed reactions. |
| 6.0 - 7.0 | Slow (uncatalyzed) | Stable | Suboptimal for uncatalyzed reactions. Consider using a catalyst. |
| ~ 7.0 | Very Slow (uncatalyzed) | Stable | Recommended for catalyzed reactions , especially with acid-sensitive substrates. |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Relative Efficiency | Notes |
| None | Baseline | Very slow reaction rate at neutral pH. |
| Aniline | Moderate | A commonly used catalyst that provides a significant rate enhancement over the uncatalyzed reaction. |
| p-Phenylenediamine | High | Reported to be a superior catalyst to aniline for oxime ligations at neutral pH, offering a much faster reaction rate.[2] |
Experimental Protocols
Protocol 1: pH Optimization for Uncatalyzed Oxime Ligation
This protocol is designed to identify the optimal pH for the uncatalyzed ligation of your specific substrates.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 6.0 in 0.5 pH unit increments (e.g., 100 mM sodium acetate buffers).
-
Stock Solutions: Prepare concentrated stock solutions of this compound and your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or DMF).
-
Reaction Setup: In separate microcentrifuge tubes, add the appropriate buffer. Add your stock solutions to each tube to the desired final concentrations. Ensure the final concentration of the organic solvent is low and consistent across all reactions.
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analysis: Analyze the reaction progress using a suitable analytical method, such as HPLC, LC-MS, or TLC, to determine the extent of product formation and starting material consumption.
-
Data Interpretation: Plot the product formation versus time for each pH to determine the initial reaction rates. The pH that provides the highest yield with minimal degradation of the starting material is the optimum for your system.
Protocol 2: Catalyzed Oxime Ligation at Neutral pH
This protocol is for performing the ligation at a neutral pH using a catalyst.
-
Buffer Preparation: Prepare a neutral buffer, such as 100 mM phosphate buffer at pH 7.0.
-
Stock Solutions: Prepare concentrated stock solutions of this compound, your carbonyl-containing molecule, and the catalyst (e.g., 1 M aniline or p-phenylenediamine in a compatible solvent).
-
Reaction Setup: In a microcentrifuge tube, add the pH 7.0 buffer. Add the stock solutions of your reactants and the catalyst to the desired final concentrations.
-
Incubation: Incubate the reaction at a constant temperature (e.g., room temperature or 37°C).
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (HPLC, LC-MS, etc.).
-
Work-up: Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Mandatory Visualization
Caption: Experimental workflow for pH optimization.
References
Technical Support Center: O-(2-(Vinyloxy)ethyl)hydroxylamine and Oxime Bond Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of O-(2-(Vinyloxy)ethyl)hydroxylamine for oxime ligation, with a focus on the temperature stability of the resulting oxime bond.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxime bond formed from this compound?
A1: The oxime bond is known to be a stable covalent linkage, particularly when compared to other linkages like imines and hydrazones.[1][2] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones.[2] This stability makes them well-suited for creating long-lasting bioconjugates for in vivo studies.[3] While the oxime bond is stable, its formation is a reversible process, and hydrolysis can be accelerated under acidic conditions and at elevated temperatures.[1][2]
Q2: What is the optimal temperature for forming the oxime bond with this compound?
A2: Oxime ligation reactions are versatile and can proceed effectively over a range of temperatures. Many protocols recommend room temperature (around 25°C) for several hours to overnight.[3] For some applications, the reaction can be carried out at 4°C for longer incubation times, or at 37°C to potentially increase the reaction rate.[4] In certain instances, to accelerate slow reactions, temperatures as high as 75°C have been used, although this may increase the risk of side reactions or degradation of sensitive biomolecules.[4]
Q3: What is the recommended pH for the oxime ligation reaction?
A3: The optimal pH for oxime ligation is typically in the range of 4 to 5.[1] However, the reaction can also be efficiently performed at neutral pH (pH 7), which is often necessary when working with sensitive biological molecules.[1] The reaction rate at neutral pH can be slower, but the use of catalysts like aniline can significantly enhance the kinetics.[5][6]
Q4: Can the vinyl ether group of this compound participate in side reactions?
A4: Yes, the vinyl ether group is susceptible to hydrolysis under acidic conditions. It is important to control the pH during the reaction and subsequent purification steps to maintain the integrity of this group if it is intended for further chemical modifications.
Q5: How can I assess the thermal stability of my final bioconjugate?
A5: Several techniques can be used to assess the thermal stability of bioconjugates. Differential Scanning Calorimetry (DSC) is a powerful method for determining the melting temperature (Tm) and enthalpy of unfolding of proteins, providing insights into how conjugation affects their stability.[7][8] Thermogravimetric Analysis (TGA) can be used to study the thermal decomposition of the molecule by measuring mass loss as a function of temperature.[9][10][11] For proteins, a thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), offers a high-throughput method to screen for conditions that enhance stability.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Suboptimal pH: The reaction rate is pH-dependent. | Adjust the pH of the reaction buffer to the optimal range of 4-5, or if your biomolecule is sensitive, use a pH of 7 in conjunction with a catalyst.[1] |
| Low temperature and short incubation time: The reaction may be too slow under these conditions. | Increase the incubation time or consider raising the temperature to 37°C. Ensure your biomolecule is stable at the chosen temperature. | |
| Inefficient catalyst: Aniline or its derivatives are often used to catalyze the reaction, especially at neutral pH. | Add a nucleophilic catalyst like aniline to the reaction mixture to increase the rate of oxime formation.[5][6] | |
| Degraded this compound: The reagent may have degraded over time. | Use a fresh batch of this compound. Store the reagent according to the manufacturer's instructions. | |
| Product degradation | High temperature: Excessive heat can lead to the degradation of the oxime bond or the biomolecule. | If you suspect thermal degradation, reduce the reaction temperature. Perform the reaction at room temperature or 4°C for a longer duration. |
| Acidic conditions: The oxime bond can be hydrolyzed under strongly acidic conditions, and the vinyl ether group is also acid-sensitive. | Maintain the pH within the recommended range. Avoid exposing the product to strong acids during purification and storage.[2] | |
| Side product formation | Reaction with other functional groups: While oxime ligation is highly chemoselective, side reactions can occur under harsh conditions. | Ensure that the reaction conditions are mild. If using elevated temperatures, monitor the reaction closely for the appearance of side products. |
| Dimerization: At higher temperatures, some peptide conjugates have been observed to dimerize.[4] | If dimerization is observed, consider using a different catalyst (e.g., aniline instead of p-phenylenediamine) and optimizing the reaction temperature.[4] |
Data on Oxime Bond Stability
Direct quantitative data on the thermal stability of the oxime bond from this compound is limited in the public domain. However, the following table summarizes the general stability of oxime bonds based on available literature for structurally similar compounds.
| Condition | Stability | Comments | References |
| Neutral pH (7.0-7.4) | High | Oxime bonds are significantly more stable than hydrazone bonds at physiological pH. | [2][13] |
| Acidic pH (4-5) | Moderate | Hydrolysis is accelerated in acidic conditions. | [1][2] |
| Elevated Temperature | Moderate to Low | Hydrolysis and decomposition rates increase with temperature. A reaction temperature of 75°C has been used to accelerate ligation, suggesting the bond is stable for short periods at this temperature. | [2][4] |
| In Aqueous Solution | High | Aliphatic oximes are 10²- to 10³-fold more resistant to hydrolysis than analogous hydrazones. | [2] |
Experimental Protocols
Protocol 1: General Oxime Ligation for Bioconjugation
This protocol describes a general method for conjugating an aldehyde- or ketone-containing biomolecule with this compound.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0 or 0.1 M Sodium Acetate, pH 4.5
-
Aniline (optional, as a 1 M stock solution in DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of this compound to the biomolecule solution.
-
If performing the reaction at pH 7.0, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature (25°C) for 2-16 hours, or at 37°C for 1-4 hours. The reaction can also be performed at 4°C for 24-48 hours.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents.
Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general workflow for assessing the thermal stability of a purified bioconjugate.
Materials:
-
Purified bioconjugate
-
Reference buffer (the same buffer the bioconjugate is in)
-
Differential Scanning Calorimeter
Procedure:
-
Prepare a sample of the purified bioconjugate at a concentration of 0.5-2 mg/mL.
-
Load the sample into a DSC sample cell and the reference buffer into the reference cell.
-
Set the DSC to scan a temperature range appropriate for the biomolecule, for example, from 20°C to 100°C, at a scan rate of 1°C/min.
-
Run the scan and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the denaturation curve.
-
Compare the Tm of the conjugate to that of the unconjugated biomolecule to assess the impact of the modification on thermal stability.
Visualizations
Caption: A flowchart illustrating the key steps in a typical oxime ligation experiment.
Caption: A decision-making diagram for troubleshooting low yield in oxime ligation reactions.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: O-(2-(Vinyloxy)ethyl)hydroxylamine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrolysis of O-(2-(Vinyloxy)ethyl)hydroxylamine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical functionalities of this compound that I should be concerned about during bioconjugation?
A1: this compound possesses two key functional groups that require careful consideration: the vinyl ether and the hydroxylamine . The vinyl ether is highly susceptible to acid-catalyzed hydrolysis, while the hydroxylamine forms an oxime linkage with aldehydes and ketones, which itself has pH-dependent stability.
Q2: Under what conditions is the vinyl ether moiety prone to hydrolysis?
A2: The vinyl ether group is stable under neutral and basic conditions but undergoes rapid hydrolysis in the presence of acid.[1] The acid-catalyzed hydrolysis of a vinyl ether results in the formation of an aldehyde and an alcohol. This reaction is initiated by the protonation of the β-carbon of the vinyl ether, which is the rate-determining step.
Q3: How stable is the oxime linkage formed from the hydroxylamine group?
A3: Oxime linkages are generally more stable than corresponding imines and hydrazones, particularly at physiological pH.[2][3] However, their stability is pH-dependent, and they are susceptible to acid-catalyzed hydrolysis.[2][4] The rate of hydrolysis increases significantly under acidic conditions. For instance, some oxime-containing block copolymers have been shown to be stable for over 55 hours at pH 3 but degrade significantly within 24 hours at pH 2.[5]
Q4: What are the optimal pH conditions for performing conjugation reactions with this compound?
A4: The formation of the oxime bond is fastest at a pH of approximately 4.5.[4] However, this mildly acidic condition can promote the hydrolysis of the vinyl ether. Therefore, a compromise is often necessary. Performing the conjugation at a near-neutral pH (6.5-7.5) will slow down the oxime formation but will help preserve the integrity of the vinyl ether. The use of catalysts like aniline can accelerate the reaction at neutral pH.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction mixture may be too high for efficient oxime ligation or too low, causing hydrolysis of the vinyl ether. | Optimize the reaction pH. Start with a pH of 6.5-7.0 and monitor the reaction progress. If the reaction is too slow, a catalyst such as aniline can be added. |
| Hydrolysis of the vinyl ether: Exposure to acidic conditions during the reaction or workup. | Ensure all buffers and reagents are at a neutral or slightly basic pH. Avoid acidic purification methods. | |
| Degradation of this compound: Improper storage or handling of the reagent. | Store the reagent under recommended conditions (typically at low temperatures and protected from moisture). Prepare solutions fresh before use. | |
| Conjugate Degradation During Purification | Acidic purification conditions: Using techniques like reverse-phase HPLC with acidic mobile phases (e.g., containing trifluoroacetic acid - TFA). | Utilize purification methods that maintain a neutral pH, such as size-exclusion chromatography (SEC) or ion-exchange chromatography with appropriate buffers. If acidic conditions are unavoidable, minimize the exposure time and neutralize the fractions immediately. |
| Loss of Conjugate Integrity During Storage | Inappropriate storage buffer: The pH of the storage buffer may be too low. | Store the final conjugate in a buffer at pH 7.0-8.0. For long-term storage, consider lyophilization from a suitable buffer. |
| Repeated freeze-thaw cycles: This can lead to localized pH changes and degradation. | Aliquot the conjugate into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The stability of the vinyl ether and oxime linkages is highly dependent on the pH of the environment. The following tables summarize the available quantitative data on their hydrolysis rates.
Table 1: pH-Dependent Stability of Vinyl Ether Linkages
| pH | Relative Rate of Hydrolysis | Notes |
| < 4 | Very Rapid | Hydrolysis can occur within minutes to hours. |
| 4 - 6 | Moderate to Rapid | The rate of hydrolysis is significant and increases as the pH decreases. |
| 7 | Slow | Generally stable for extended periods. |
| > 7 | Very Slow/Stable | Stable under basic conditions. |
Table 2: pH-Dependent Stability of Oxime Linkages
| pH | Half-life (t½) | Notes |
| 2 | < 24 hours[5] | Rapid hydrolysis. |
| 3 | > 55 hours[5] | Relatively stable over this timeframe. |
| 5 | - | Hydrolysis is faster than at neutral pH. |
| 7.2 | - | Generally stable, with significantly longer half-lives compared to acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde- or Ketone-Containing Biomolecule
-
Buffer Preparation: Prepare a conjugation buffer with a pH of 6.5-7.5. A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) is a suitable starting point.
-
Reactant Preparation:
-
Dissolve the aldehyde or ketone-containing biomolecule in the conjugation buffer to the desired concentration.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution. A 10- to 50-fold molar excess of the hydroxylamine reagent is typically used.
-
If a catalyst is required for reactions at neutral pH, add a stock solution of aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Quenching (Optional): The reaction can be quenched by adding an excess of a scavenger molecule, such as acetone, to react with any remaining this compound.
-
Purification: Purify the conjugate using a pH-neutral method. Size-exclusion chromatography (SEC) is often the preferred method to remove excess reagents while maintaining the integrity of the conjugate.
Protocol 2: Purification and Storage of Conjugates
-
Purification:
-
Equilibrate the SEC column with a neutral pH buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column and collect fractions.
-
Analyze the fractions to identify those containing the purified conjugate.
-
-
Buffer Exchange (if necessary): If the conjugate is in an undesirable buffer, perform a buffer exchange using dialysis or a desalting column into the final storage buffer.
-
Storage:
-
Store the purified conjugate in a buffer at pH 7.0-8.0.
-
For short-term storage, 4°C is recommended.
-
For long-term storage, aliquot the conjugate and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Acid-catalyzed hydrolysis mechanisms of vinyl ether and oxime linkages.
Caption: Recommended experimental workflow for preventing hydrolysis.
Caption: Troubleshooting flowchart for hydrolysis-related issues.
References
- 1. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting low conjugation efficiency with O-(2-(Vinyloxy)ethyl)hydroxylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with O-(2-(Vinyloxy)ethyl)hydroxylamine for bioconjugation.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no product yield in an oxime ligation reaction can arise from several factors. A systematic approach to troubleshooting is recommended, starting with the most common culprits: reaction pH, catalyst efficiency, and reactant integrity.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0.[1][2] For reactions involving biomolecules sensitive to acidic conditions, a pH near neutral (7.0) can be used, but this requires an effective catalyst.[1] Verify the pH of your reaction mixture and adjust as needed. For this compound, it is crucial to maintain the pH in the 4-6 range to also prevent hydrolysis of the vinyl ether group. |
| Inefficient or Absent Catalyst | At neutral pH, the rate of oxime formation is significantly slower.[2][3] The use of a nucleophilic catalyst is highly recommended to accelerate the reaction.[3] Aniline and its derivatives are commonly used.[1][4] Consider adding or optimizing the concentration of a catalyst like aniline or the more efficient p-phenylenediamine.[5][6] |
| Reactant Instability or Impurity | The aminooxy group can be unstable.[1] Ensure that the this compound is fresh and has been stored correctly, typically at -20°C for long-term storage.[7] Aldehyde and ketone functional groups on the binding partner can also degrade, for instance, through oxidation to carboxylic acids.[5] Use high-purity reagents and solvents. |
| Low Reactant Concentration | Oxime ligation is a bimolecular reaction, and its rate is dependent on the concentration of both the aminooxy compound and the carbonyl-containing molecule.[2] If possible, increase the concentration of the reactants. |
| Steric Hindrance | Bulky substituents near the carbonyl group (aldehyde or ketone) or on the hydroxylamine can impede the reaction.[5] Aldehydes are generally more reactive than ketones due to less steric hindrance.[5] For less reactive ketones, increasing the reaction temperature or prolonging the incubation time may improve yields. |
| Competitive Side Reactions | In the context of peptide or protein conjugation, the hydroxylamine may react with other nucleophilic amino acid side chains, such as the thiol group of cysteine. Careful planning of the conjugation strategy, potentially involving protecting groups, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugation with this compound?
A1: For uncatalyzed reactions, the optimal pH is in the slightly acidic range of 4.0 to 5.0.[1][2] This is a compromise between the need for acid catalysis of the dehydration step and preventing the protonation of the aminooxy group, which would render it non-nucleophilic.[5] When using a catalyst, reactions can be performed efficiently at a neutral pH of around 7.0, which is often necessary for sensitive biological molecules.[1]
Q2: How can I accelerate the conjugation reaction at neutral pH?
A2: To increase the reaction rate at neutral pH, the use of a nucleophilic catalyst is strongly recommended.[3] Catalysts like aniline and its derivatives, such as p-phenylenediamine and m-phenylenediamine, can significantly accelerate the reaction.[5][8][9] Increasing the concentration of both the reactants and the catalyst will also increase the reaction rate.[2]
Q3: Which is more reactive with this compound: an aldehyde or a ketone?
A3: Aldehydes are generally more reactive than ketones in oxime ligation.[5] This is primarily due to the lower steric hindrance around the carbonyl group of an aldehyde.[5] Reactions with ketones are often slower and may require more forcing conditions, such as higher temperatures, longer reaction times, or more efficient catalysts.[5]
Q4: What are the most effective catalysts for oxime ligation?
A4: Aniline has traditionally been used as a catalyst for oxime ligation.[5] However, derivatives such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be more effective, especially at neutral pH.[5][8][9] p-Phenylenediamine can be up to 19 times faster than aniline at pH 7.[6] m-Phenylenediamine is also more efficient than aniline, partly due to its greater aqueous solubility, which allows for its use at higher concentrations.[8][9]
Q5: Is the resulting oxime bond stable?
A5: Yes, the oxime bond is generally very stable, particularly at physiological pH, when compared to other imine-based linkages like hydrazones.[4][10] However, the bond can be susceptible to hydrolysis under strongly acidic conditions.[1]
Quantitative Data
The efficiency of oxime ligation is highly dependent on the reaction conditions. The following tables summarize quantitative data from model systems to illustrate these effects. (Note: This data is for general oxime ligation reactions and may not be fully representative of this compound under all conditions.)
Table 1: Effect of pH on the Rate of Aniline-Catalyzed Oxime Ligation
| pH | Catalyst (Aniline) Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | 100 mM | ~400-fold |
| 7.0 | 100 mM | ~40-fold |
| Data compiled from studies on aniline-catalyzed oxime ligations.[1] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Key Advantages |
| Aniline | Well-established baseline catalyst, effective at acidic pH. |
| p-Phenylenediamine (pPDA) | Up to 19-fold faster than aniline at pH 7; highly effective even at low mM concentrations.[6] |
| m-Phenylenediamine (mPDA) | About 2-fold faster than aniline at equal concentrations, but can be up to 15-fold more efficient due to its higher aqueous solubility allowing for use at higher concentrations.[8][9] |
Table 3: Second-Order Rate Constants for Oxime Ligation with Different Carbonyls
| Nucleophile | Electrophile | Catalyst (100 mM Aniline) | Rate Constant (k) (M⁻¹s⁻¹) |
| Aminooxy-dansyl | Citral (conjugated aldehyde) | 50 mM Aniline | 48.9 |
| Aminooxy-dansyl | 2-Pentanone (ketone) | 100 mM Aniline | 0.082 |
| Data from a study on oxime ligation kinetics, highlighting the difference in reactivity between aldehydes and ketones.[8] |
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a protein containing an aldehyde or ketone group.
Protocol: Protein Conjugation via Oxime Ligation
Materials:
-
Aldehyde or ketone-containing protein
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0 (for catalyzed reaction) OR 0.1 M sodium acetate, pH 4.5 (for uncatalyzed reaction)
-
Catalyst Stock Solution (optional): 1 M aniline or p-phenylenediamine in DMSO
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Protein Solution:
-
Prepare a solution of the carbonyl-containing protein in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein's storage buffer contains primary amines (e.g., Tris), it must be exchanged for a non-amine-containing buffer like PBS or acetate buffer using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution (e.g., 100 mM) of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein stability.[7]
-
(For catalyzed reaction at neutral pH): Add the catalyst stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically for each specific protein and carbonyl reactivity.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by SDS-PAGE (which will show a shift in the molecular weight of the protein upon conjugation) or mass spectrometry.
-
-
Purification of the Conjugate:
-
Once the reaction has reached the desired level of completion, remove the excess unreacted this compound and catalyst using size-exclusion chromatography, dialysis, or ultrafiltration.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: General mechanism of oxime ligation.
Caption: Influence of pH on reactant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification Strategies for O-(2-(Vinyloxy)ethyl)hydroxylamine (Voxy)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of excess O-(2-(Vinyloxy)ethyl)hydroxylamine (Voxy) following a chemical reaction, such as oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (Voxy) that influence its removal?
A1: Understanding the physicochemical properties of Voxy is crucial for designing an effective purification strategy. Voxy is a liquid at room temperature with a boiling point of 60-65 °C at 20 Torr.[1] Its structure contains both a hydrophilic hydroxylamine group and a vinyl ether moiety. The vinyl ether group is susceptible to hydrolysis under acidic conditions, while being stable under neutral and basic conditions.[2][3][4]
Q2: My reaction is complete. What is the first step I should consider for removing excess Voxy?
A2: The initial approach to removing excess Voxy will depend on the stability of your product to aqueous and varied pH conditions. A primary and often straightforward method is a liquid-liquid extraction. If your product is stable, an aqueous wash can be effective in partitioning the hydrophilic Voxy into the aqueous phase.
Q3: I am observing decomposition of my product during acidic workup. Why is this happening?
A3: If your product contains acid-labile functional groups, or if you are trying to remove Voxy using an acidic wash, you may observe product decomposition. The vinyl ether group of Voxy itself is acid-labile and will hydrolyze.[2][3] It is recommended to maintain neutral or slightly basic conditions during the workup if your product is sensitive to acid.
Q4: Can I use chromatography to remove excess Voxy?
A4: Yes, silica gel column chromatography is a highly effective method for removing the polar Voxy from your less polar product. A gradient of hexane and ethyl acetate has been successfully used to purify Voxy itself, indicating its amenability to silica gel chromatography.[4][5]
Q5: Are there alternative methods to extraction and chromatography for Voxy removal?
A5: Yes, scavenger resins provide an excellent alternative, particularly for reactions where the product is sensitive to aqueous workups or when chromatography is not ideal. Resins functionalized with aldehyde groups can react with the hydroxylamine moiety of Voxy, allowing for its removal by simple filtration.
Troubleshooting Guides
Issue 1: Poor Separation During Liquid-Liquid Extraction
Symptoms:
-
Significant amount of Voxy remains in the organic layer after aqueous washes.
-
Emulsion formation makes phase separation difficult.
Possible Causes:
-
Insufficient polarity difference between the organic solvent and the aqueous wash.
-
The pH of the aqueous phase is not optimal for partitioning Voxy.
-
High concentration of solutes leading to emulsion.
Solutions:
| Solution | Rationale |
| Increase the polarity of the aqueous phase | Adding salt (brine wash) to the aqueous phase increases its polarity and can improve the partitioning of hydrophilic compounds like Voxy out of the organic layer. |
| Use a less polar organic solvent | If your product is soluble, switching to a less polar solvent (e.g., from dichloromethane to ethyl acetate or toluene) can enhance the partitioning of the more polar Voxy into the aqueous phase. |
| Perform multiple extractions with smaller volumes | Three to four extractions with smaller volumes of the aqueous phase are more effective than a single extraction with a large volume.[6] |
| Break emulsions | Emulsions can sometimes be broken by adding brine, gentle swirling, or passing the mixture through a bed of celite. |
Issue 2: Voxy Co-elutes with the Product During Column Chromatography
Symptoms:
-
Fractions containing the desired product are contaminated with Voxy.
-
Poor resolution between the product and Voxy on TLC.
Possible Causes:
-
The solvent system is too polar, causing Voxy to travel too quickly up the column.
-
The product and Voxy have very similar polarities.
Solutions:
| Solution | Rationale |
| Optimize the solvent system | Use a less polar solvent system for elution. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Start with a low percentage of the polar solvent and increase it gradually. |
| Use a different stationary phase | If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a reverse-phase silica gel (C18) if your product is sufficiently non-polar. |
| Modify the mobile phase | For basic products that interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution. |
Experimental Protocols
Protocol 1: Removal of Voxy by Liquid-Liquid Extraction
Objective: To remove excess Voxy from a reaction mixture in an organic solvent.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Deionized water or 0.1 M sodium bicarbonate solution.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water or 0.1 M sodium bicarbonate solution. Note: Avoid acidic washes to prevent hydrolysis of the vinyl ether group of Voxy.[2][3]
-
Shake the funnel gently at first, venting frequently to release any pressure. Then shake vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with water or sodium bicarbonate solution two more times.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.
Expected Efficiency:
| Parameter | Expected Outcome |
| Voxy Removal | >90% after 3 washes |
| Product Yield | >95% (product dependent) |
| Purity | Dependent on other impurities |
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the product from excess Voxy using silica gel chromatography.
Materials:
-
Crude product containing excess Voxy.
-
Silica gel (230-400 mesh).
-
Chromatography column.
-
Hexane and Ethyl Acetate (or other suitable solvents).
-
TLC plates, chamber, and UV lamp or staining solution.
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture. A good solvent system will show good separation between your product and Voxy (Voxy is quite polar). A starting point for the eluent system is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the determined solvent system. If a gradient elution is needed, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Efficiency Data:
| Parameter | Expected Outcome |
| Voxy Removal | >99% |
| Product Yield | 80-95% (dependent on loading and separation) |
| Final Purity | >98% |
Protocol 3: Quenching with a Scavenger Resin
Objective: To remove excess Voxy using an aldehyde-functionalized scavenger resin.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, THF).
-
Aldehyde-functionalized polystyrene resin.
-
Filtration apparatus.
Procedure:
-
To the crude reaction mixture, add the aldehyde-functionalized scavenger resin (typically 2-4 equivalents relative to the excess Voxy).
-
Stir the suspension at room temperature for 4-12 hours. The progress of the scavenging can be monitored by TLC or LC-MS by analyzing a small aliquot of the solution.
-
Once the Voxy is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the product.
Quantitative Data for Scavenger Resin:
| Parameter | Typical Value |
| Resin Loading Capacity | 1.0 - 2.5 mmol/g |
| Equivalents of Resin | 2 - 4 eq. (relative to excess Voxy) |
| Scavenging Time | 4 - 12 hours |
| Voxy Removal Efficiency | >95% |
Visual Guides
Caption: A decision-making workflow for the removal of excess Voxy.
Caption: Principle of Voxy removal by liquid-liquid extraction.
References
Characterizing and identifying byproducts in O-(2-(Vinyloxy)ethyl)hydroxylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(2-(Vinyloxy)ethyl)hydroxylamine. The information provided will help in characterizing and identifying potential byproducts in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound?
A1: this compound is a bifunctional molecule containing two key reactive groups:
-
Hydroxylamine group (-ONH₂): This group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages.[1][2] This is the primary reaction for its use in bioconjugation and drug delivery.
-
Vinyl ether group (CH₂=CHO-): The electron-rich double bond in the vinyl ether group is susceptible to electrophilic addition and is notably sensitive to acidic conditions, which can lead to hydrolysis.[3]
Q2: What are the most common byproducts I might encounter when using this compound in a reaction, such as an oxime ligation?
A2: The most common byproducts arise from the reactivity of the vinyloxy group, especially under acidic conditions often employed for oxime formation.[3] The primary byproduct is from the hydrolysis of the vinyl ether, and another potential side reaction is polymerization.
Q3: Can byproducts also form during the synthesis of this compound itself?
A3: Yes, byproducts can be present in the starting material if not properly purified. During its synthesis, potential byproducts include ethylene glycol divinyl ether and phthalhydrazide, depending on the synthetic route.[3][4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Oxime Product and Presence of Unexpected Impurities
Possible Cause: Acid-catalyzed hydrolysis of the vinyloxy group. Oxime ligations are often carried out at a slightly acidic pH (typically 4-6) to facilitate the reaction. However, these conditions can also promote the hydrolysis of the vinyl ether.[3]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction. While a slightly acidic pH is necessary for oxime formation, lowering the pH too much will accelerate the hydrolysis of the vinyl ether. An optimal pH is typically between 5 and 6.
-
Reaction Time: Minimize the reaction time. Prolonged exposure to acidic conditions will increase the amount of hydrolyzed byproduct. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, NMR) to stop the reaction once the desired product is formed.
-
Temperature: Perform the reaction at the lowest effective temperature. Higher temperatures can increase the rate of hydrolysis.
-
Purification: If hydrolysis is unavoidable, the desired product will need to be purified from the hydrolysis byproducts, 2-(aminooxy)ethanol and acetaldehyde. This can typically be achieved using chromatographic methods such as column chromatography or HPLC.
Issue 2: Formation of a Viscous or Insoluble Material in the Reaction Mixture
Possible Cause: Polymerization of the vinyl ether group. Vinyl ethers are known to undergo cationic polymerization, which can be initiated by acidic catalysts or trace acid impurities.
Troubleshooting Steps:
-
Use of High-Purity Reagents: Ensure that all solvents and reagents are free from acidic impurities. Using freshly distilled solvents can be beneficial.
-
Control of Reaction Conditions: Avoid strongly acidic conditions. If possible, use a buffer to maintain a stable pH.
-
Storage of this compound: Store the reagent under inert gas and in a cool, dark place to prevent degradation and potential polymerization over time.
Data Presentation
Table 1: Summary of Potential Byproducts and Their Formation
| Byproduct Name | Structure | Formation Context | Primary Cause |
| 2-(Aminooxy)ethanol | HO-CH₂-CH₂-ONH₂ | During reactions using this compound | Acid-catalyzed hydrolysis of the vinyl ether group |
| Acetaldehyde | CH₃-CHO | During reactions using this compound | Acid-catalyzed hydrolysis of the vinyl ether group |
| Poly(vinyl ether) | -(CH(O-R)-CH₂)-n | During reactions using this compound | Cationic polymerization initiated by acid |
| Ethylene glycol divinyl ether | CH₂=CHO-CH₂-CH₂-O-CH=CH₂ | As an impurity in the starting material | Side reaction during the synthesis of the reagent |
| Phthalhydrazide | C₈H₆N₂O₂ | As an impurity in the starting material | Byproduct from the deprotection step in a common synthetic route |
Table 2: Analytical Techniques for Byproduct Identification
| Analytical Technique | Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification and quantification of starting materials, products, and byproducts. | Provides structural information based on the chemical environment of ¹H and ¹³C nuclei. Can be used to monitor reaction kinetics.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in a mixture. | Provides molecular weight information for each separated component, allowing for the identification of expected and unexpected byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Allows for the determination of the purity of the product and the relative amounts of byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Can be used to confirm the presence or absence of key functional groups (e.g., disappearance of the vinyl ether C=C stretch). |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation with Monitoring for Byproducts
-
Dissolve the Carbonyl Compound: Dissolve the aldehyde or ketone-containing substrate in a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.5).
-
Add this compound: Add a slight excess (e.g., 1.2 equivalents) of this compound to the reaction mixture.
-
Reaction Monitoring:
-
Immediately take an initial sample (t=0) for LC-MS and/or ¹H NMR analysis.
-
Stir the reaction at room temperature and take aliquots at regular intervals (e.g., every 30 minutes).
-
Quench the reaction in the aliquots if necessary (e.g., by neutralizing the pH) before analysis.
-
Analyze the aliquots by LC-MS to monitor the formation of the desired oxime product and the potential appearance of the 2-(aminooxy)ethanol byproduct.
-
¹H NMR can be used to observe the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the oxime product and potentially acetaldehyde.
-
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. Purify the product using column chromatography on silica gel to separate it from unreacted starting materials and any byproducts.
Mandatory Visualizations
Caption: Byproduct formation pathways in reactions using this compound.
References
Technical Support Center: Long-Term Stability of Biomolecules Modified with O-(2-(Vinyloxy)ethyl)hydroxylamine (VOE-HA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of biomolecules modified with O-(2-(Vinyloxy)ethyl)hydroxylamine (VOE-HA).
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of VOE-HA modified biomolecules.
Issue 1: Gradual loss of biological activity of the modified biomolecule during storage.
-
Potential Cause: This could be due to the hydrolysis of the vinyl ether moiety of the VOE-HA linker, particularly if the storage buffer is acidic. While the oxime bond formed is generally stable, the vinyl ether group is susceptible to acid-catalyzed hydrolysis.[1]
-
Troubleshooting Steps:
-
Verify Storage Buffer pH: Ensure the storage buffer has a neutral to slightly alkaline pH (7.0-8.5).
-
Analytical Assessment: Use analytical techniques such as HPLC or mass spectrometry to check for the presence of degradation products. The hydrolysis of the vinyl ether would result in a modified biomolecule with a hydroxyl-ethyl-oxime linker.
-
Buffer Exchange: If the buffer is acidic, perform a buffer exchange into a recommended neutral pH buffer.
-
Storage Temperature: Store aliquots at -80°C for long-term storage to minimize any potential degradation.
-
Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, FPLC) of the purified conjugate.
-
Potential Cause: The appearance of new species could indicate either the cleavage of the oxime bond or the hydrolysis of the vinyl ether group. Oxime bond cleavage is less likely under standard conditions but can be influenced by specific chemical environments.[2] Vinyl ether hydrolysis is more probable in acidic conditions.[3]
-
Troubleshooting Steps:
-
Characterize the New Peaks: Use mass spectrometry to identify the molecular weight of the species in the unexpected peaks. This will help determine if the degradation is occurring at the oxime linkage or the vinyl ether.
-
Review Conjugation and Purification Conditions: Ensure that all steps of the bioconjugation and purification process were performed at a suitable pH to avoid hydrolysis of the vinyl ether.
-
pH Stability Study: Perform a controlled experiment by incubating the purified conjugate in buffers of varying pH (e.g., pH 5, 6, 7.4) and monitor the appearance of the new peaks over time.
-
Issue 3: Inconsistent results in downstream applications involving the VOE-HA modified biomolecule.
-
Potential Cause: Inconsistent performance can be a result of partial degradation of the conjugate, leading to a heterogeneous population of molecules. This heterogeneity could arise from either partial hydrolysis of the vinyl ether or, less commonly, the oxime linkage.
-
Troubleshooting Steps:
-
Re-evaluate Conjugate Integrity: Before each use, especially after prolonged storage, re-analyze the integrity of the conjugate using techniques like SDS-PAGE, HPLC, or mass spectrometry.
-
Aliquot Samples: Store the VOE-HA modified biomolecule in single-use aliquots to avoid repeated freeze-thaw cycles and potential for contamination or degradation.[4]
-
Control Experiments: Include positive and negative controls in your experiments to ensure that the observed variability is due to the stability of the conjugate and not other experimental factors.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the oxime linkage formed by VOE-HA?
A1: The oxime linkage (C=N-O) is known to be highly stable, especially when compared to other linkages like hydrazones.[5] It exhibits remarkable resistance to hydrolysis across a range of pH conditions, particularly at physiological and acidic pH.[5][6] The enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which makes the C=N bond less susceptible to hydrolytic cleavage.[5]
Q2: What is the primary stability concern with VOE-HA modified biomolecules?
A2: The main stability concern arises from the vinyl ether moiety of the VOE-HA linker. Vinyl ethers are known to be labile and can undergo acid-catalyzed hydrolysis.[1][7] Therefore, prolonged exposure to acidic conditions (pH < 6) should be avoided during purification, storage, and experimental use.
Q3: What are the recommended storage conditions for VOE-HA modified biomolecules?
A3: For long-term stability, it is recommended to store VOE-HA modified biomolecules in a buffer with a neutral to slightly alkaline pH (e.g., PBS pH 7.4) at -80°C.[4] For short-term storage (days to a week), 4°C is acceptable. It is crucial to avoid acidic buffers to prevent the hydrolysis of the vinyl ether group.[8] Storing in single-use aliquots is also recommended to prevent multiple freeze-thaw cycles.[4]
Q4: How can I assess the long-term stability of my VOE-HA modified biomolecule?
A4: A long-term stability study can be conducted by storing aliquots of the modified biomolecule under different conditions (e.g., varying temperatures and pH) and analyzing them at specific time points. Analytical methods such as HPLC, SDS-PAGE, and mass spectrometry can be used to monitor the integrity of the conjugate and detect any degradation products.[3][9]
Q5: What are the potential degradation products of a VOE-HA modified biomolecule?
A5: There are two primary potential degradation pathways:
-
Hydrolysis of the vinyl ether: This is the more likely degradation route under acidic conditions and results in the conversion of the vinyl group to an acetaldehyde, leaving a hydroxyl-ethyl-oxime linker attached to the biomolecule.
-
Hydrolysis of the oxime bond: This is less likely but can occur under certain conditions, leading to the cleavage of the entire VOE-HA linker and the release of the original unmodified biomolecule and the VOE-HA reagent.
Quantitative Data on Linker Stability
| Linkage Type | Condition | Half-life (t½) | Reference |
| Oxime | pH 7.0 | ~50 days | [5] |
| Oxime | pH 5.0 | ~25 days | [10] |
| Vinyl Ether | pH 7.4, 37°C | Generally stable over 8 hours | [5] |
| Vinyl Ether | pH 5.0 | Several days to less than 1 minute (structure dependent) | [10] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability using HPLC
-
Sample Preparation: Prepare aliquots of the VOE-HA modified biomolecule in different buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).
-
Incubation: Incubate the samples at a constant temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots using a suitable HPLC method (e.g., reverse-phase or size-exclusion chromatography).
-
Data Analysis: Monitor the peak area of the intact conjugate over time. The appearance of new peaks may indicate degradation. Quantify the percentage of intact conjugate remaining at each time point to determine the stability under different conditions.
Protocol 2: General Protocol for Bioconjugation with VOE-HA
-
Biomolecule Preparation: Prepare the biomolecule containing a carbonyl group (aldehyde or ketone) in a compatible buffer, typically at a slightly acidic pH (around 4.5-6) to facilitate oxime ligation.
-
VOE-HA Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Conjugation Reaction: Add the VOE-HA solution to the biomolecule solution at a desired molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified period (typically 1-4 hours). The reaction progress can be monitored by LC-MS.
-
Purification: Purify the modified biomolecule using standard techniques such as size-exclusion chromatography, dialysis, or tangential flow filtration to remove excess VOE-HA and any side products. It is important to perform the purification in a neutral pH buffer to protect the vinyl ether group.
-
Characterization: Characterize the purified conjugate using methods like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm the modification and determine the degree of labeling.
Visualizations
Caption: Workflow for assessing the stability of VOE-HA modified biomolecules.
Caption: Degradation pathways for VOE-HA modified biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 7. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 391212-29-6 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
O-(2-(Vinyloxy)ethyl)hydroxylamine: A Comparative Guide to Aminooxy Reagents in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that influences the efficacy, stability, and specificity of therapeutic and diagnostic agents. Aminooxy chemistry, which forges a highly stable oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone), stands out for its high chemoselectivity and performance in mild, aqueous conditions.[1] This guide provides an objective comparison of O-(2-(Vinyloxy)ethyl)hydroxylamine against other common aminooxy reagents, supported by experimental data and detailed protocols to inform reagent selection.
Overview of Aminooxy Chemistry (Oxime Ligation)
The reaction between an aminooxy compound (R-ONH₂) and an aldehyde or ketone is known as oxime ligation, a versatile "click chemistry" reaction that produces a stable oxime ether linkage.[2] This bioorthogonal reaction is highly specific, proceeds under mild pH conditions, and forms water as its only byproduct, making it ideal for modifying sensitive biomolecules.[3] The stability of the resulting oxime bond is a significant advantage, being approximately 1,000-fold more stable to hydrolysis than corresponding hydrazone bonds.[4]
The reaction rate is pH-dependent, with optimal conditions for uncatalyzed reactions typically in the slightly acidic range of pH 4-5.[3][5] However, at the neutral pH required for many biological applications, the reaction can be slow.[3][5] The use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH.[3]
Comparative Analysis of Aminooxy Reagents
While all aminooxy reagents react via the same fundamental mechanism, the nature of the "R" group substituent on the oxygen atom can influence the reagent's physical properties, reactivity, and the characteristics of the final conjugate. Here, we compare this compound to other commonly used reagents.
This compound is a bifunctional molecule featuring both a hydroxylamine group for oxime ligation and a vinyl ether group.[6] This dual functionality allows for a diverse range of potential subsequent reactions.[6] The electron-withdrawing nature of the vinyloxy group can also enhance the stability of the compound under oxidative conditions compared to simple O-alkylhydroxylamines.[6] It is notably used as a pharmaceutical intermediate in the synthesis of antitumor agents Selumetinib and Binimetinib.[7][8]
Table 1: Quantitative Comparison of Aminooxy Reagents
| Feature | This compound | Aminooxyacetic Acid (AOA) | O-Alkyl Hydroxylamines (e.g., O-Methylhydroxylamine) | Aminooxy-PEG Reagents |
| Molecular Formula | C₄H₉NO₂[9] | C₂H₅NO₃ | CH₅NO | Varies |
| Molecular Weight | 103.12 g/mol [9] | 91.06 g/mol | 47.04 g/mol | Varies |
| Key Structural Feature | Vinyloxyethyl linker | Carboxymethyl linker | Simple alkyl group | Polyethylene glycol linker |
| Oxime Bond Stability | High, acid-catalyzed hydrolysis[4][10] | High, acid-catalyzed hydrolysis[4][10] | High, acid-catalyzed hydrolysis[4][10] | High, acid-catalyzed hydrolysis[4][10] |
| Reaction Kinetics | Moderate, accelerated by catalyst[3] | Moderate, accelerated by catalyst[5] | Can be slower than catalyzed reactions[11] | Moderate, accelerated by catalyst[11] |
| Solubility | Good in organic solvents | Good in aqueous buffers | Varies with alkyl chain length | High in aqueous buffers |
| Unique Properties | Vinyl group allows for secondary reactions (e.g., Diels-Alder)[6] | Introduces a negative charge and a handle for further modification | Simple, small modification | Improves solubility and pharmacokinetic properties of the conjugate[11] |
| Common Applications | Pharmaceutical intermediate, bifunctional linker[6][7] | Bioconjugation, peptide modification[12] | Small molecule labeling, synthesis | ADC development, protein modification[1][11] |
Experimental Protocols and Methodologies
Successful bioconjugation relies on well-defined protocols. Below are generalized methods for oxime ligation and a specific synthesis for this compound.
General Protocol for Protein Bioconjugation via Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an aldehyde or ketone group. Carbonyl groups can be introduced into proteins site-specifically using enzymatic methods or by periodate oxidation of glycans.[1][13]
Materials:
-
Carbonyl-containing biomolecule (e.g., protein)
-
Aminooxy-functionalized molecule (5-10 fold molar excess)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[3]
-
Catalyst Stock Solution: p-Phenylenediamine (e.g., 100 mM in PBS, pH 7.4)[3]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[3]
-
Reagent Addition: Add the aminooxy-functionalized molecule to the biomolecule solution to a final concentration of 5-10 fold molar excess.[3]
-
Catalysis: Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[3]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[3]
-
Monitoring: The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.[3]
-
Purification: Upon completion, purify the conjugate using an appropriate chromatography method to remove excess reagents and catalyst.
Synthesis of this compound
This two-step synthesis is adapted from patented methods.[9][14]
Step A: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
-
Combine 2-(Vinyloxy)ethanol, N-Hydroxyphthalimide, and Triphenylphosphine in a suitable solvent.[6]
-
Add Diethyl azodicarboxylate (DEAD) to initiate the Mitsunobu reaction.[6]
-
Purify the resulting product, 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione.
Step B: Synthesis of this compound
-
Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1.0 eq) in dichloromethane (DCM).[14]
-
Add an aqueous solution of methylhydrazine (1.0 eq) dropwise at room temperature.[14]
-
Stir the suspension for 1 hour at room temperature.[14]
-
Dilute the mixture with diethyl ether and filter to remove the phthalhydrazide byproduct.[14]
-
Concentrate the filtrate in vacuo.[14]
-
Purify the residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound as a yellow oil.[14]
Visualizing Workflows and Reactions
Diagrams created using DOT language provide clear visual representations of chemical reactions and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 7. This compound | 391212-29-6 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Buy this compound | 391212-29-6 [smolecule.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Protein Modification: Characterization of O-(2-(Vinyloxy)ethyl)hydroxylamine-Modified Proteins
For researchers, scientists, and drug development professionals, the precise and covalent modification of proteins is a foundational technique in modern biotechnology. The ability to attach probes, drugs, or other functional molecules to proteins enables a vast array of applications, from elucidating cellular pathways to developing novel therapeutics. O-(2-(Vinyloxy)ethyl)hydroxylamine is a chemical reagent that facilitates protein modification through a highly specific and stable linkage.
This guide provides an objective comparison of protein modification using this compound, which proceeds via oxime ligation, with other common bioconjugation techniques. Supported by experimental data from the literature, this document details the principles, performance metrics, and protocols to assist in selecting the optimal strategy for your research needs.
The Chemistry of Modification: Oxime Ligation
This compound is an alkoxyamine-containing compound. The key reactive group is the hydroxylamine (-ONH2), which exhibits nucleophilic properties.[1] This functional group chemoselectively reacts with an aldehyde or a ketone on a target protein to form a stable oxime bond.[2][3] This bioorthogonal reaction, known as oxime ligation, is highly efficient under mild aqueous conditions, which is a significant advantage when working with delicate protein structures.[2]
The vinyl ether group within this compound offers potential for further, secondary modifications, making it a bifunctional building block in organic synthesis.[1] However, in the context of initial protein modification, the primary reaction of interest is the formation of the oxime linkage.
Performance Comparison of Bioconjugation Chemistries
The choice of a bioconjugation strategy depends on several factors, including the desired stability of the linkage, the reaction kinetics, and the functional groups available on the protein. The following tables summarize key quantitative performance metrics for oxime ligation compared to other widely used methods.
| Parameter | Oxime Ligation | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Residue(s) | Aldehydes/Ketones (often introduced site-specifically) | Lysine, N-terminus | Cysteine | Non-natural amino acids (requires metabolic or enzymatic incorporation) |
| pH Range | 4.5 - 7.0[4] | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 9.0 |
| Reaction Rate | Moderate (can be accelerated with catalysts)[5] | Fast | Very Fast | Fast |
| Linkage Stability | High hydrolytic stability[4][6] | Moderate (susceptible to hydrolysis) | Moderate (can undergo retro-Michael reaction)[6] | Very High |
| Specificity | High (bioorthogonal)[4] | Low (reacts with all accessible amines) | High (specific for free thiols) | Very High (bioorthogonal) |
| Catalyst Required | Optional (Aniline derivatives can accelerate the reaction)[7][8] | No | No | No |
Table 1: Comparison of Key Performance Metrics for Common Bioconjugation Chemistries. This table provides a high-level overview of the characteristics of oxime ligation relative to other popular methods.
| Linkage Type | Half-life (t½) at pH 7.4 | Cleavage Conditions |
| Oxime | Very long (highly stable)[6][9] | Acidic conditions (pH < 4)[6] |
| Amide (from NHS Ester) | Extremely long (~600 years for a model compound)[9] | Harsh conditions (strong acid/base, high temperature) or specific enzymes |
| Thioether (from Maleimide) | Generally stable, but susceptible to thiol exchange[6] | Presence of excess thiols (e.g., glutathione)[6] |
| Triazole (from SPAAC) | Extremely long (considered non-cleavable)[6] | Not cleavable under biological conditions |
| Hydrazone | Significantly less stable than oxime[5][6] | Mildly acidic conditions (pH 4.5-6.0)[6] |
Table 2: Comparative Stability of Covalent Linkages in Bioconjugates. This table highlights the exceptional stability of the oxime bond formed using reagents like this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are protocols for introducing the target functional group for oxime ligation and for performing the conjugation reaction, along with a representative protocol for an alternative method.
Protocol 1: Site-Specific Introduction of an Aldehyde or Ketone
To utilize this compound, a carbonyl group (aldehyde or ketone) must be present on the protein. This is often achieved by site-specific modification.
A. Oxidation of N-terminal Serine/Threonine:
-
Protein Preparation: Dissolve the protein with an N-terminal serine or threonine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oxidation: Add a freshly prepared solution of sodium periodate (NaIO4) to the protein solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark for 15-30 minutes at 4°C.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 20 mM to consume excess periodate.
-
Purification: Remove the excess reagents and byproducts by buffer exchange using a desalting column or dialysis. The resulting protein will have an N-terminal glyoxylyl group (an aldehyde).
B. Enzymatic Introduction of a Ketone:
Certain enzymes can be used to install ketone functionalities at specific locations on a protein. This method is highly specific but requires the appropriate enzyme and recognition sequence.
Protocol 2: Protein Modification via Oxime Ligation
This protocol describes the conjugation of an alkoxyamine-containing molecule, such as this compound, to a protein bearing an aldehyde or ketone.
-
Protein Preparation: Prepare the aldehyde- or ketone-modified protein in a reaction buffer. A slightly acidic pH (e.g., 0.1 M sodium acetate, pH 4.5-5.5) is often optimal for oxime ligation.[5]
-
Reagent Preparation: Dissolve this compound or another alkoxyamine-functionalized molecule in the same reaction buffer or a compatible solvent like DMSO.
-
Conjugation Reaction: Add the alkoxyamine reagent to the protein solution in a 10- to 50-fold molar excess.
-
(Optional) Catalysis: To accelerate the reaction, especially at neutral pH, a catalyst such as aniline or a substituted aniline derivative (e.g., p-phenylenediamine) can be added to a final concentration of 1-10 mM.[7]
-
Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as mass spectrometry.
-
Purification: Remove the excess labeling reagent and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography if a tag was introduced.
-
Characterization: Confirm the modification and determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 3: Alternative Method - NHS Ester Labeling of Primary Amines
This protocol details a common alternative for protein modification targeting lysine residues.[10]
-
Protein Preparation: Dissolve the protein in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[10]
-
Reagent Preparation: Dissolve the NHS ester-functionalized molecule in an anhydrous solvent like DMSO or DMF immediately before use.[10]
-
Conjugation Reaction: Add the NHS ester solution to the protein solution. A molar excess of 5- to 20-fold is typically used for mono-labeling.[10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume excess NHS ester.
-
Purification: Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight and by mass spectrometry to determine the distribution of labeled species.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Workflow for protein modification via oxime ligation and subsequent characterization.
Caption: Decision tree for selecting a protein bioconjugation method.
Conclusion
Modification of proteins with this compound via oxime ligation offers a powerful strategy for creating highly stable and specific bioconjugates. Compared to traditional methods like NHS ester chemistry, which can lead to heterogeneous products, oxime ligation provides greater control over the site of modification, provided a carbonyl group can be introduced. While maleimide chemistry offers high specificity for cysteine residues, the resulting thioether linkage can be less stable in reducing environments compared to the robust oxime bond.[6] Ultimately, the choice of modification chemistry depends on the specific requirements of the application, including the need for site-specificity, the desired stability of the final conjugate, and the functional groups available on the protein of interest. This guide provides the comparative data and foundational protocols to make an informed decision for your research and development needs.
References
- 1. This compound | 391212-29-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
A Comparative Guide to the Mass Spectrometry Analysis of O-(2-(Vinyloxy)ethyl)hydroxylamine Conjugates
For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is paramount for applications ranging from therapeutic development to advanced proteomics. O-(2-(Vinyloxy)ethyl)hydroxylamine is a versatile reagent that facilitates the formation of highly stable oxime-linked conjugates with proteins, peptides, and other biomolecules containing an aldehyde or ketone group. This guide provides an objective comparison of oxime ligation with alternative conjugation methods, supported by experimental data, and offers detailed protocols for conjugation and subsequent mass spectrometry analysis.
Comparison of Ligation Chemistries
The choice of conjugation chemistry is critical as it dictates the stability and homogeneity of the resulting bioconjugate. Oxime ligation, the reaction between an alkoxyamine and a carbonyl group, offers significant advantages over other common methods, particularly in terms of the stability of the final product.
A seminal study directly comparing the hydrolytic stability of isostructural oxime and hydrazone compounds provides compelling quantitative data on the superior stability of the oxime linkage.[1][2][3] The enhanced stability of the oxime bond (C=N-O) compared to the hydrazone bond (C=N-NH) is attributed to the higher electronegativity of the oxygen atom, which makes the C=N bond less susceptible to hydrolysis, especially under physiological and acidic conditions.[2]
| Feature | Oxime Ligation | Hydrazone Ligation |
| Reactants | Aminooxy (-ONH₂) + Aldehyde/Ketone | Hydrazide (-NHNH₂) + Aldehyde/Ketone |
| Linkage Formed | Oxime (C=N-O) | Hydrazone (C=N-NH) |
| Relative Hydrolytic Stability | Very High. The rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones.[3] | Low to Moderate. Significantly less stable than oximes, particularly at neutral and acidic pH.[1][2][3] |
| Reaction pH | Typically pH 4-7 | Typically pH 4-6 |
| Catalysis | Can be accelerated by aniline or its derivatives | Generally does not require a catalyst |
| Chemoselectivity | High, as aldehydes and ketones are rare in native proteins | High, for the same reason as oxime ligation |
Performance of this compound Conjugates
This compound offers unique features compared to other alkoxyamine reagents. The vinyloxy group provides a latent site for further chemical modification via reactions such as Diels-Alder cycloadditions, which can be advantageous for creating more complex molecular constructs.
| Reagent | Key Features |
| This compound | Forms a highly stable oxime bond. The terminal vinyloxy group allows for potential post-conjugation modification. |
| O-Methylhydroxylamine | A simple alkoxyamine that forms a stable oxime bond. Lacks a functional group for further modification. |
| Aminooxy-PEG Reagents | Incorporates a polyethylene glycol (PEG) spacer, which can improve the solubility and pharmacokinetic properties of the conjugate. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Glycoprotein
This protocol describes the generation of aldehyde groups on a glycoprotein via mild periodate oxidation of sialic acid residues, followed by conjugation with this compound.
Materials:
-
Glycoprotein (e.g., Bovine Fetuin) at 5-10 mg/mL in PBS
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Aniline (optional, as catalyst)
-
1 M Sodium Acetate buffer, pH 4.5
-
PD-10 desalting columns
Procedure:
-
Antibody Oxidation:
-
Cool the glycoprotein solution to 4°C.
-
Add a freshly prepared solution of NaIO₄ to a final concentration of 1 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange into 100 mM Sodium Acetate, pH 4.5 using a PD-10 desalting column.
-
-
Oxime Ligation:
-
To the aldehyde-functionalized glycoprotein, add this compound to a final concentration of 5 mM.
-
(Optional) For catalysis at near-neutral pH, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at 25-37°C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by buffer exchange into PBS using a PD-10 desalting column.
-
The purified conjugate can be further analyzed by SDS-PAGE and mass spectrometry.
-
Protocol 2: Mass Spectrometry Analysis of the Conjugate
This protocol outlines a bottom-up proteomics approach for the characterization of the this compound conjugate.
Materials:
-
Purified glycoprotein conjugate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Ultrapure water
-
LC-MS system (e.g., Q-Exactive or similar)
Procedure:
-
Sample Preparation (In-solution Digestion):
-
To 50 µg of the conjugate in a suitable buffer, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilute the sample 4-fold with 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in 2% acetonitrile/0.1% formic acid.
-
Inject the sample onto a C18 reversed-phase column connected to the mass spectrometer.
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, with a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against the sequence of the glycoprotein, specifying carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and the this compound modification on the relevant amino acid (e.g., the oxidized glycan attachment site) as variable modifications.
-
The modification will result in a specific mass shift that can be used to identify the conjugated peptides.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of an this compound conjugate.
Caption: Workflow for "Split PROTAC" assembly via oxime ligation and subsequent mass spectrometry-based analysis.
References
A Comparative Guide to Oxime Bond Formation: NMR Analysis of O-(2-(Vinyloxy)ethyl)hydroxylamine
For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of stable and efficient linkages is paramount. Oxime ligation, the reaction between a hydroxylamine and a carbonyl group (aldehyde or ketone), stands out as a robust method for creating stable C=N bonds under mild physiological conditions. This guide provides a comparative analysis of oxime bond formation focusing on the use of O-(2-(Vinyloxy)ethyl)hydroxylamine, supported by Nuclear Magnetic Resonance (NMR) data.
Performance Comparison
Table 1: Comparison of Hydroxylamine Reagents for Oxime Ligation
| Feature | This compound | Methoxylamine | Aminooxyacetic Acid |
| Functionality | Bifunctional: Oxime formation and vinyl ether for further reaction | Monofunctional: Oxime formation | Bifunctional: Oxime formation and carboxylic acid for further coupling |
| Reactivity | Expected to have comparable reactivity to other alkoxyamines | Standard reactivity | Potentially altered reactivity due to the carboxylate group |
| Solubility | Good solubility in aqueous and organic media | Good solubility in aqueous media | Good solubility in aqueous media |
| Post-ligation Modification | Vinyl ether group allows for secondary modifications (e.g., polymerization, click chemistry) | No inherent functionality for secondary modification | Carboxylic acid allows for amide bond formation |
NMR Analysis of Oxime Bond Formation
NMR spectroscopy is a powerful tool for monitoring the progress of oxime formation and for the structural characterization of the resulting oxime product. The formation of the C=N bond results in characteristic changes in the chemical shifts of protons and carbons near the reaction center.
Monitoring the Reaction
By acquiring ¹H NMR spectra at different time points, the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the new oxime proton signal (around 7-8 ppm) can be monitored. Concurrently, the signals corresponding to the protons of this compound will also shift upon conjugation.
Product Characterization
The structure of the resulting oxime can be unequivocally confirmed by a combination of ¹H and ¹³C NMR spectroscopy. The presence of the vinyloxy group is characterized by signals in the vinyl region of the ¹H NMR spectrum (typically 4.0-6.5 ppm) and corresponding signals in the ¹³C NMR spectrum.
Table 2: Representative ¹H NMR Chemical Shifts for this compound and its Oxime with Benzaldehyde
| Assignment | This compound (CDCl₃) | Benzaldehyde Oxime Derivative (Predicted, CDCl₃) |
| Oxime CH=N | N/A | ~8.1 ppm (s) |
| Aromatic-H | N/A | ~7.3-7.6 ppm (m) |
| CH=CH₂ | ~6.50 ppm (dd) | ~6.5 ppm (dd) |
| CH=CH₂ | ~4.22 ppm (dd), ~4.03 ppm (dd) | ~4.2 ppm (dd), ~4.0 ppm (dd) |
| O-CH₂-CH₂-O | ~3.85-3.93 ppm (m) | ~4.4 ppm (t) |
| O-CH₂-CH₂-O | ~3.85-3.93 ppm (m) | ~4.0 ppm (t) |
| NH₂ | ~5.51 ppm (br s) | N/A |
Note: Predicted shifts for the benzaldehyde oxime derivative are based on general values for similar structures. Actual values may vary.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound and its Oxime with Benzaldehyde
| Assignment | This compound (Predicted) | Benzaldehyde Oxime Derivative (Predicted) |
| C=N | N/A | ~148-152 ppm |
| Aromatic-C | N/A | ~127-135 ppm |
| CH=CH₂ | ~151 ppm | ~151 ppm |
| CH=CH₂ | ~87 ppm | ~87 ppm |
| O-CH₂-CH₂-O | ~75 ppm | ~73 ppm |
| O-CH₂-CH₂-O | ~68 ppm | ~67 ppm |
Note: Predicted shifts are based on known values for similar functional groups.
Experimental Protocols
Materials
-
Aldehyde or ketone of interest
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Protocol for NMR Monitoring of Oxime Formation
-
Dissolve the aldehyde or ketone (1 equivalent) in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add this compound (1-1.2 equivalents) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) to monitor the reaction progress.
-
Continue monitoring until the aldehyde/ketone signals have disappeared or the reaction has reached completion.
-
Process and analyze the spectra to determine reaction kinetics by integrating the signals of the starting material and product over time.
Protocol for NMR Characterization of the Purified Oxime Product
-
Following the completion of the reaction (monitored by TLC or LC-MS), purify the oxime product using an appropriate method (e.g., column chromatography).
-
Dissolve a sample of the purified product (5-10 mg) in a deuterated solvent (~0.6 mL).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
-
Process and analyze the spectra to confirm the structure of the oxime product, assigning all relevant proton and carbon signals.
Visualizing the Workflow
The following diagram illustrates the general workflow for the NMR analysis of oxime bond formation.
Caption: Workflow for NMR analysis of oxime bond formation.
A Comparative Guide to Analytical Methods for O-(2-(Vinyloxy)ethyl)hydroxylamine Reactions
The analysis of reactions involving O-(2-(Vinyloxy)ethyl)hydroxylamine is crucial for monitoring reaction progress, determining purity, and identifying byproducts in research, development, and quality control settings. Given its dual functionality, possessing both a hydroxylamine and a vinyl ether group, a careful selection of analytical methodology is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods alongside other analytical techniques for the comprehensive analysis of this compound and its reaction products.
Proposed High-Performance Liquid Chromatography (HPLC) Method
Due to the lack of a strong chromophore in this compound, direct UV detection in HPLC is challenging. Therefore, a pre-column derivatization step is proposed to attach a UV-active moiety to the hydroxylamine group.
Experimental Protocol: Proposed Derivatization and HPLC Analysis
-
Derivatization Reagent Preparation: Prepare a 10 mM solution of 2,4-dinitrofluorobenzene (DNFB) in acetonitrile.
-
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture or standard in a known volume of acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
To 100 µL of the sample solution, add 100 µL of the DNFB solution and 50 µL of a 1 M sodium bicarbonate buffer (pH 8.5).
-
Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.
-
After cooling to room temperature, add 750 µL of a 50:50 (v/v) mixture of acetonitrile and water to quench the reaction and dilute the sample for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: Comparison of Analytical Methods
| Parameter | Proposed HPLC Method | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity after derivatization. | Separation based on volatility and boiling point after derivatization. | Quantitative analysis based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Derivatization required for UV detection. | Derivatization (e.g., silylation) is typically necessary. | Minimal, dissolution in a deuterated solvent. |
| Limit of Detection | Potentially in the low ppm range with derivatization. | Can achieve low ppm to ppb levels. | Generally in the low mM to high µM range. |
| Quantification | Excellent with proper calibration. | Excellent with an internal standard. | Inherently quantitative without the need for calibration standards of each analyte. |
| Structural Information | Limited to retention time and UV spectrum. | Mass spectrometry (GC-MS) provides structural information. | Provides detailed structural information for all components. |
| Reaction Monitoring | Requires taking aliquots and quenching the reaction. | Also requires sampling from the reaction. | Can be used for real-time, non-invasive reaction monitoring.[1][2] |
| Instrumentation Cost | Moderate. | Moderate to high (with MS detector). | High. |
Alternative Analytical Methods
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase their volatility.
Experimental Protocol: Proposed Derivatization and GC Analysis
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of the BSTFA/TMCS reagent and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample directly into the GC.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative. It is particularly well-suited for monitoring the progress of chemical reactions.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS or 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
The disappearance of reactant signals and the appearance of product signals can be integrated and compared to the internal standard to determine the concentration of each species over time.
-
Method Comparison and Recommendations
| Feature | HPLC | GC-MS | NMR |
| Strengths | Widely available, robust for routine analysis, excellent for quantification of known analytes. | High separation efficiency, provides structural information for identification of unknowns. | Non-destructive, provides detailed structural information, excellent for reaction kinetics, inherently quantitative. |
| Weaknesses | Derivatization often necessary, limited structural information. | Requires volatile or derivatizable analytes, potential for thermal degradation. | Lower sensitivity compared to HPLC and GC, higher instrument cost. |
| Best For | Routine quality control, purity determination of the main components. | Identification of volatile impurities and byproducts. | Reaction monitoring, structural elucidation of reactants, intermediates, and products. |
For routine analysis and quantification of this compound and its primary reaction products, the proposed HPLC method offers a good balance of sensitivity, robustness, and accessibility. For in-depth reaction monitoring and structural elucidation, NMR spectroscopy is the superior choice. GC-MS is a valuable tool for identifying volatile impurities that may not be amenable to HPLC analysis. The selection of the most appropriate method will ultimately depend on the specific goals of the analysis, the available instrumentation, and the nature of the reaction being studied.
Visualizations
References
Stability Showdown: A Comparative Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine and Alternative Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The stability of this molecular bridge is paramount, directly influencing the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides an objective comparison of the in vitro and in vivo stability of linkers derived from O-(2-(Vinyloxy)ethyl)hydroxylamine and other commonly employed alternatives, supported by experimental data and detailed methodologies.
The ideal linker must remain stable in the systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a reduced therapeutic window. Conversely, it must be efficiently cleaved at the target site to release the active agent. This compound is a bifunctional linker, possessing both a vinyl ether and a hydroxylamine moiety. This unique structure suggests a dual-mode cleavage profile, combining the acid-sensitivity of a vinyl ether with the reactivity of a hydroxylamine, which can form a relatively stable oxime bond.
Comparative Stability of Linker Technologies
The stability of a linker is highly dependent on its chemical structure and the physiological environment it encounters. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release their payload in response to specific triggers, such as changes in pH or the presence of certain enzymes.
In Vitro Stability Comparison
The following table summarizes the stability profiles of various linker types under physiological and acidic conditions, simulating the bloodstream and the endosomal/lysosomal compartments of a cell, respectively.
| Linker Type | Cleavage Mechanism | Stability at Physiological pH (7.4) | Stability at Endosomal/Lysosomal pH (4.5-5.5) | Key Considerations |
| This compound (inferred) | Acid Hydrolysis (Vinyl Ether) / Potential Enzymatic or Reductive Cleavage (Oxime) | High (Vinyl ether and oxime are generally stable at neutral pH) | Labile (Vinyl ether moiety is readily hydrolyzed at acidic pH) | Combines acid-lability with the higher stability of an oxime compared to a hydrazone. Lack of direct plasma stability data necessitates inference from its components. |
| Hydrazone | Acid Hydrolysis | Moderate to High (Stability is influenced by the structure of the ketone/aldehyde precursor)[1] | Labile (Readily hydrolyzed at acidic pH)[1] | Can exhibit instability in circulation, leading to premature drug release. Aromatic hydrazones are generally more stable than aliphatic ones. |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | High in human plasma | Labile (Efficiently cleaved by lysosomal proteases) | Stability can be species-dependent, showing less stability in rodent plasma. |
| Disulfide | Reduction | Moderate (Stability is influenced by steric hindrance around the disulfide bond) | Labile (Cleaved in the reducing environment of the cytosol) | Susceptible to exchange reactions with circulating thiols like albumin. |
| Thioether (Non-cleavable) | Proteolytic Degradation of the Antibody | Very High | Stable (Payload is released after degradation of the antibody backbone) | Generally leads to higher plasma stability and a reduced "bystander effect". |
In Vivo Stability Comparison
Pharmacokinetic studies are essential for determining the in vivo stability of a linker. The following table presents representative in vivo stability data for different linker types from preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, antibodies, and payloads used in different studies.[2]
| Linker Type | Example ADC | Animal Model | In Vivo Stability Metric | Reference |
| Valine-Citrulline-PABC | Brentuximab vedotin | Mouse | Relatively unstable in mouse plasma due to sensitivity to carboxylesterase 1c (Ces1c).[3] | [3] |
| SMCC (Non-cleavable) | Trastuzumab emtansine (T-DM1) | Mouse | Half-life (t1/2) of 9.9 days, demonstrating high stability.[1] | [1] |
| Silyl Ether (acid-cleavable) | Not specified | Human Plasma (in vitro) | Showed a half-life of >7 days, a significant improvement over traditional acid-cleavable linkers.[1] | [1] |
| Tandem-Cleavage (Glucuronide-dipeptide) | Anti-CD79b-MMAE | Rat | Exhibits excellent plasma stability with no detectable payload loss over 7 days in rat serum.[2] | [2] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in the circulatory system to predict the potential for premature payload release.[4][5]
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
LC-MS system for analysis
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same final concentration. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.
-
Sample Analysis (LC-MS for Drug-to-Antibody Ratio (DAR) Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR at each time point.
-
-
Data Interpretation: A stable ADC will exhibit a minimal change in DAR over the time course. The percentage of payload loss can be calculated and plotted against time to determine the linker's half-life in plasma.
In Vivo Stability Assay (Pharmacokinetic Study)
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.[1]
Objective: To measure the concentration of the total antibody, intact ADC, and prematurely released free payload in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
ELISA and LC-MS/MS for analysis
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose), collect blood samples via an appropriate method (e.g., retro-orbital bleed or terminal cardiac puncture).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis:
-
Total Antibody: Quantify the total antibody concentration using a generic human IgG ELISA.
-
Intact ADC: Quantify the concentration of the intact ADC using an ELISA that captures the antibody and detects the payload.
-
Free Payload: Quantify the concentration of the released payload in the plasma using a validated LC-MS/MS method.
-
-
Data Interpretation: The pharmacokinetic parameters (e.g., half-life, clearance) for the total antibody, intact ADC, and free payload are calculated to assess the in vivo stability of the linker.
Visualizing Linker Cleavage and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
A Comparative Guide to Functional Assays for Proteins Modified with O-(2-(Vinyloxy)ethyl)hydroxylamine and Alternatives
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of creating advanced therapeutics, diagnostics, and research tools. The choice of conjugation chemistry not only influences the efficiency and stability of the modified protein but also critically impacts its biological function. This guide provides an objective comparison of protein modification via oxime ligation, facilitated by reagents like O-(2-(Vinyloxy)ethyl)hydroxylamine, with other common bioconjugation techniques. We will delve into the performance of modified proteins in key functional assays, supported by experimental data, and provide detailed protocols for these assays.
Introduction to Protein Modification with this compound
This compound is a heterobifunctional linker. Its hydroxylamine group (-ONH2) is the key reactive moiety for protein modification through a highly selective reaction known as oxime ligation . This reaction occurs between the hydroxylamine and a carbonyl group (an aldehyde or a ketone) on the protein to form a stable oxime bond.[1][2][3] The vinyl ether group provides a second handle for potential further modifications, though the primary utility of this reagent in protein conjugation lies in its ability to participate in oxime ligation.
To utilize oxime ligation, a carbonyl group must be present on the target protein. This can be achieved through various methods, including:
-
Periodate oxidation of N-terminal serine or threonine residues, or of glycosylation sites on the antibody.[4]
-
Enzymatic modification to introduce a carbonyl-containing unnatural amino acid.
-
Genetic encoding of an unnatural amino acid with a ketone or aldehyde side chain.
The high chemoselectivity of the oxime ligation is a significant advantage, as aldehydes and ketones are rare in native proteins, minimizing off-target modifications.[5] The resulting oxime linkage is notably stable under physiological conditions.[3][6]
Comparison of Protein Modification Chemistries
The selection of a conjugation strategy is a trade-off between reaction kinetics, stability of the resulting bond, and the method's compatibility with the biological system.[7] Here, we compare oxime ligation with two other widely used techniques: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester chemistry.
| Feature | Oxime Ligation | Maleimide-Thiol Chemistry | NHS Ester Chemistry |
| Target Residue | Aldehyde/Ketone (introduced) | Cysteine (native or engineered) | Lysine (native) |
| Resulting Linkage | Oxime | Thioether | Amide |
| Specificity | High (Bioorthogonal) | High | Moderate (targets multiple lysines) |
| Linkage Stability | Highly stable, especially at neutral pH.[3][6] | Moderately stable; susceptible to retro-Michael addition and thiol exchange.[3][8] | Highly stable.[5] |
| Reaction pH | 4.5 - 7.0 | 6.5 - 7.5 | 7.0 - 8.5 |
| Key Advantages | High stability and specificity. | Targets less abundant cysteines. | Simple and widely used. |
| Key Disadvantages | Requires introduction of a carbonyl group. | Linkage instability can lead to payload loss.[8] | Can lead to heterogeneous products with varying sites and degrees of labeling.[9] |
Quantitative Performance Data in Functional Assays
The choice of linker and conjugation chemistry can significantly impact the therapeutic efficacy of a modified protein, such as an antibody-drug conjugate (ADC). Below are tables summarizing experimental data on the stability and cytotoxicity of ADCs prepared with different linker technologies.
Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma
| Linker Type | ADC Model | Plasma Source | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Traditional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 | ~75% (25% payload loss) | [10] |
| Maleamic Methyl Ester | mil40-12b | Mouse | 14 | ~96.2% | [10] |
| Dibromomaleimide (DBM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [10] |
| Dithiomaleimide (DTM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [10] |
This table illustrates the enhanced stability of next-generation maleimide linkers compared to traditional ones, reducing premature payload release.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target Antigen | Cell Line | Linker Type | IC50 | Reference |
| chMC-813-70 ADC-1 | SSEA-4 | SKOV3 | Cleavable | 0.211 nM | [11] |
| chMC-813-70 ADC-2 | SSEA-4 | SKOV3 | Non-cleavable | Reduced cytotoxicity | [11] |
| Herceptin ADC-1 | HER2 | SKBR3 | Cleavable | 29 pM | [11] |
| Herceptin ADC-2 | HER2 | SKBR3 | Non-cleavable | Reduced cytotoxicity | [11] |
| L49(scFv)-SNAP-Linker-AURIF | Melanotransferrin | A375 (Melanoma) | Non-cleavable | 4.77 nM | [12] |
| L49(scFv)-SNAP-Linker-AURIF | Melanotransferrin | MDA-MB-231 (TNBC) | Non-cleavable | 34.43 nM | [12] |
This table highlights how linker cleavability and the specific ADC design can influence cytotoxic potency.
Key Functional Assays and Experimental Protocols
Assessing the function of a modified protein is crucial. For therapeutic antibodies and ADCs, the most relevant assays evaluate their binding, internalization, and cytotoxic effects.
Antigen Binding Assay (ELISA)
This assay quantifies the binding affinity of the modified antibody to its target antigen.
Experimental Protocol: Direct ELISA for Antigen Binding
-
Coating: Coat the wells of a 96-well microtiter plate with the target antigen (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[12]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[12]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[12]
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add serial dilutions of the modified antibody and an unmodified control to the wells and incubate for 2 hours at room temperature.[12]
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[7]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).[7]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The binding affinity (Kd) can be determined by plotting the absorbance versus the antibody concentration and fitting the data to a saturation binding curve.
Antibody Internalization Assay (Flow Cytometry)
This assay measures the extent to which a cell surface-binding antibody is internalized by the target cells, a critical step for the efficacy of many ADCs.
Experimental Protocol: Flow Cytometry-Based Internalization Assay
-
Cell Preparation: Harvest target cells and resuspend them in ice-cold FACS buffer (e.g., PBS with 1% BSA).[11]
-
Primary Antibody Incubation: Incubate the cells with the fluorescently labeled modified antibody (and a labeled unmodified control) for 1 hour at 4°C to allow binding to the cell surface.[11]
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.[11]
-
Internalization Induction: Resuspend the cells in pre-warmed culture medium and divide the suspension into two sets of tubes. Incubate one set at 37°C to allow internalization and keep the other set at 4°C (no internalization control).[11]
-
Stopping Internalization: After the desired incubation time (e.g., 90 minutes), stop the internalization by placing the 37°C tubes on ice and washing all cells with ice-cold FACS buffer.[11]
-
Quenching Surface Fluorescence (Optional but Recommended): To distinguish between surface-bound and internalized antibody, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to all tubes. The quencher will reduce the fluorescence of the antibody remaining on the cell surface.
-
Data Acquisition: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the cells incubated at 37°C (quenched) will be proportional to the amount of internalized antibody.[11]
-
Data Analysis: The percentage of internalization can be calculated as: (MFI of 37°C sample / MFI of 4°C sample) x 100.[5]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with a cytotoxic agent, such as an ADC.
Experimental Protocol: MTT Assay for ADC Cytotoxicity
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1][13]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody or payload) in culture medium. Replace the medium in the wells with the ADC dilutions. Include untreated control wells.[1][13]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor).[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[2]
Visualizing Workflows and Pathways
Oxime Ligation Workflow
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
A Comparative Kinetic Analysis of O-(2-(Vinyloxy)ethyl)hydroxylamine Ligation and Alternative Bioorthogonal Reactions
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently form stable covalent bonds in complex biological environments is paramount. Oxime ligation, a bioorthogonal reaction between a hydroxylamine and a carbonyl group, has emerged as a robust tool for bioconjugation. This guide provides a detailed kinetic analysis of ligation reactions involving O-alkylhydroxylamines, using publicly available data for simple analogs as a proxy for O-(2-(Vinyloxy)ethyl)hydroxylamine, and compares its performance with other prominent bioorthogonal "click" chemistries, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation.
Quantitative Comparison of Ligation Kinetics
The efficacy of a bioorthogonal reaction is best described by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. A higher k₂ value indicates a faster reaction, which is crucial for applications where biomolecules are present at low concentrations. The following tables summarize the kinetic data for oxime ligation under various catalytic conditions and compare them with leading alternative bioorthogonal reactions.
Table 1: Kinetic Data for Oxime Ligation with Aldehydes
| Hydroxylamine | Carbonyl | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [1] |
| Aminooxy-dansyl | Citral | Aniline (100 mM) | 7.0 | 10.3 | [2] |
| Aminooxy-dansyl | Citral | m-Phenylenediamine (mPDA) (100 mM) | 7.0 | 27.0 | [2] |
| Aminooxy-functionalized PEG | Protein-aldehyde | Uncatalyzed | 7.0 | ~0.01 - 0.1 (typical) | [3] |
| Aminooxy-functionalized PEG | Protein-aldehyde | Aniline | 7.0 | Enhanced up to 40-fold vs. uncatalyzed | [2] |
| Aminooxy-functionalized PEG | Protein-aldehyde | p-Phenylenediamine (pPDA) | 7.0 | 19-fold faster than aniline | [3] |
Table 2: Comparative Kinetic Data of Prominent Bioorthogonal Ligation Reactions
| Ligation Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Oxime Ligation (Catalyzed) | Aminooxy + Aldehyde | ~1 - 30 | High stability of the oxime bond; reaction proceeds well in aqueous media. | Generally requires a catalyst for reasonable rates at neutral pH; slower than SPAAC or Tetrazine Ligation. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 - 1 | Catalyst-free; highly bioorthogonal. | Can be slower than catalyzed oxime ligations or tetrazine ligations. |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Extremely fast reaction rates; catalyst-free. | Tetrazine and TCO reagents can be bulky and may have limited stability. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of catalyzed oxime ligation and a typical experimental workflow for determining the kinetic parameters of a bioorthogonal reaction.
Caption: Catalyzed oxime ligation mechanism.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constant of an oxime ligation reaction using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This protocol can be adapted for other ligation chemistries and analytical methods.
Objective: To determine the second-order rate constant (k₂) for the reaction between a hydroxylamine-containing molecule and a carbonyl-containing molecule.
Materials:
-
Hydroxylamine-containing molecule (e.g., this compound)
-
Carbonyl-containing molecule (e.g., a peptide with a terminal aldehyde)
-
Catalyst (e.g., aniline, m-phenylenediamine, or p-phenylenediamine)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Quenching solution (optional, e.g., an excess of a highly reactive carbonyl or hydroxylamine)
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the carbonyl-containing molecule in the reaction buffer.
-
Prepare a concentrated stock solution of the hydroxylamine-containing molecule in the same reaction buffer.
-
Prepare a concentrated stock solution of the catalyst in the same reaction buffer.
-
The concentrations should be chosen such that upon mixing, the final concentrations are in the desired range for kinetic analysis (e.g., 100 µM of each reactant).
-
-
Reaction Setup:
-
In a temperature-controlled vial, combine the reaction buffer, the stock solution of the carbonyl-containing molecule, and the catalyst stock solution to their final desired concentrations.
-
Allow the mixture to equilibrate to the reaction temperature (e.g., 25 °C).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the stock solution of the hydroxylamine-containing molecule to the reaction vial. Mix thoroughly and start a timer immediately.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary, or inject it directly onto the HPLC system.
-
-
HPLC Analysis:
-
Analyze each time-point sample by RP-HPLC. The method should be able to resolve the starting materials from the oxime product.
-
Monitor the disappearance of one of the starting materials or the appearance of the product by integrating the corresponding peak area at a suitable wavelength (e.g., 220 nm for peptides).
-
-
Data Analysis:
-
Convert the peak areas to concentrations using a standard curve if necessary.
-
For a second-order reaction with equal initial concentrations of both reactants ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t = kt + 1/[A]₀
-
Plot 1/[A]t (where [A]t is the concentration of the reactant at time t) against time.
-
The plot should yield a straight line with a slope equal to the second-order rate constant, k₂.
-
If the initial concentrations are not equal, a more complex integrated rate law must be used.
-
Conclusion
The kinetic analysis reveals a clear trade-off between reaction rate and other factors such as reagent stability and bond stability. While catalyzed oxime ligation with hydroxylamines like this compound offers a good balance of reaction speed and product stability, especially with the use of modern catalysts like phenylenediamines, it is generally outpaced by the extremely rapid Tetrazine Ligation.[3][4] For applications where the absolute fastest kinetics are paramount, such as in vivo imaging with short-lived isotopes, Tetrazine Ligation is the superior choice. However, for applications requiring high bond stability and where reaction times of minutes to hours are acceptable, catalyzed oxime ligation remains a highly valuable and versatile tool in the bioconjugation toolbox. The choice of ligation chemistry should therefore be carefully considered based on the specific requirements of the intended application.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-(2-(Vinyloxy)ethyl)hydroxylamine: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe disposal of O-(2-(Vinyloxy)ethyl)hydroxylamine. Adherence to these protocols is vital to ensure personnel safety and environmental protection.
This compound is a chemical compound utilized in various organic synthesis and pharmaceutical applications.[1] Due to its hazardous properties, including the potential to cause severe skin burns, eye damage, and long-term adverse effects on aquatic life, proper handling and disposal are paramount.[2] Some safety data sheets also classify it as a flammable liquid.
Essential Safety and Hazard Information
A summary of key safety data for this compound is provided in the table below. This information is compiled from various safety data sheets (SDS).
| Parameter | Value / Guideline | Source |
| Primary Hazards | Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects. Flammable liquid. | [2][3] |
| Personal Protective Equipment (PPE) | Impervious gloves, safety glasses or face shield, protective work clothing. Use a suitable respirator if high concentrations are present. | [2][4] |
| First Aid - Skin Contact | Immediately wash with water and soap and rinse thoroughly. Seek immediate medical advice. | [4][5] |
| First Aid - Eye Contact | Rinse opened eye for several minutes under running water. Then consult a doctor. | [4][5] |
| First Aid - Inhalation | Supply fresh air. If required, provide artificial respiration. Keep the patient warm and seek immediate medical advice. | [4][5] |
| First Aid - Ingestion | Seek immediate medical advice. Do not induce vomiting. | [4][5] |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, vermiculite). | [4] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound. This procedure should be carried out by qualified personnel knowledgeable in all applicable regulations and safety precautions.[4]
1. Personal Protective Equipment (PPE) and Preparation:
- Don appropriate PPE as outlined in the table above, including impervious gloves, safety glasses with a face shield, and a lab coat or protective work clothing.
- Ensure a calibrated chemical fume hood is operational and use it for all handling and disposal procedures.
- Have an emergency spill kit readily available.
2. Handling and Neutralization of Small Residual Amounts:
- For cleaning emptied containers or neutralizing small residual amounts, a suitable neutralizing agent can be a weak acidic solution (e.g., 5% citric acid or acetic acid) to slowly neutralize the hydroxylamine functionality. Caution: This should be done with extreme care, in small, controlled additions, and with continuous stirring in a fume hood to manage any potential exothermic reaction.
- The resulting solution should be tested for pH to ensure neutralization.
3. Waste Collection and Storage:
- Collect all waste material, including contaminated absorbent material from spills and neutralized solutions, in a designated, properly labeled, and sealed hazardous waste container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.
4. Disposal of Unused Product and Contaminated Materials:
- Unused this compound and contaminated materials are to be disposed of as hazardous waste.[4]
- Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][5]
- Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
- Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
- Do not allow the material to be released into the environment or sewer systems.[4][5]
5. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable cleaning agent and water.
- Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling O-(2-(Vinyloxy)ethyl)hydroxylamine
Essential Safety and Handling Guide for O-(2-(Vinyloxy)ethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 391212-29-6) to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential for causing severe skin and eye damage.[1]
| Hazard Classification | Description |
| Flammable Liquid | Indicated by GHS pictogram GHS02.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1A, 1B, 1C).[1] |
| Serious Eye Damage | Causes serious eye damage.[1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects (Category 1).[1] |
Signal Word: Danger[1]
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H314: Causes severe skin burns and eye damage.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this chemical to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Face shield and safety glasses.[1] | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Impervious gloves.[3] | To prevent skin contact which can cause severe burns. Dispose of contaminated gloves after use.[1] |
| Body Protection | Complete suit protecting against chemicals.[1] Protective work clothing.[3] | To shield the body from potential splashes and contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use a suitable respirator when high concentrations are present.[3] For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][4] | To prevent inhalation of vapors, mists, or dust.[4] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent accidents.
| Procedure | Guideline |
| Safe Handling | Avoid contact with skin and eyes.[1][4] Avoid formation of dust and aerosols.[1][4] Provide appropriate exhaust ventilation.[1][4] |
| Storage Conditions | Store in a dry, sealed place.[4] Recommended storage temperature is -20°C, protected from light, and stored under nitrogen. Another source suggests storage at -10 ℃ in an inert atmosphere.[1] |
| General Hygiene | Wash hands before breaks and at the end of work.[1][3] Keep away from foodstuffs, beverages, and feed.[3] Remove all soiled and contaminated clothing immediately.[3] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][4] |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[3] Seek immediate medical advice.[3] |
| Eye Contact | Rinse opened eye for several minutes under running water.[3] Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Consult a doctor.[1][3] |
| Ingestion | Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical advice.[3] |
General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[1][3][4]
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to safe areas.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent the product from entering drains.[1][4]
-
Clean-up: For spills, use personal protective equipment.[4] Soak up with inert absorbent material and dispose of as hazardous waste.[3] For solids, sweep up and shovel without creating dust.[4] Keep in suitable, closed containers for disposal.[1][3][4]
Disposal:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4] This material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Regulations: Always comply with federal, state, and local regulations for proper handling and disposal.[3]
Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
